molecular formula C13H15NO3 B2481622 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1008069-04-2

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

货号: B2481622
CAS 编号: 1008069-04-2
分子量: 233.267
InChI 键: ITKCGEBAAOLKSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (CAS 1008069-04-2) is a high-purity synthetic organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This pyrrolidine-2-carboxylic acid derivative is designed for research applications, particularly in the field of medicinal chemistry and neuroscience. Compounds based on the pyrrolidine-2-carboxylic acid scaffold are of significant interest in the development of subtype-selective antagonists for ionotropic glutamate receptors (iGluRs) . These receptors, including NMDA receptors, are critical for fast synaptic transmission in the central nervous system, and their modulation is a key area of investigation for understanding and treating neurological disorders such as anxiety, depression, migraine, and neuropathic pain . The structure of this compound, featuring a 3-methylbenzoyl group, makes it a valuable intermediate or precursor for elaborate structure-activity relationship (SAR) studies aimed at developing potent and selective receptor ligands . Researchers can utilize this building block to explore novel chemical space in the search for neuroactive tools and potential therapeutics. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

属性

IUPAC Name

1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCGEBAAOLKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanism of Action of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid: A Prolyl-Directed Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets prolyl-recognizing proteins—ranging from cytosolic peptidases to intestinal transporters—the need for precise structural probes is paramount. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (also known as m-toluoyl-proline) serves as a critical N-aroyl proline model compound. Lacking a free N-terminal α -amino group but possessing a rigid pyrrolidine ring and a lipophilic aroyl moiety, it is utilized in vitro to map the active sites of Prolyl Oligopeptidase (PREP) , probe the metallo-coordination requirements of Prolidase (PEPD) , and define the pharmacophore boundaries of the Intestinal Peptide Transporter 1 (PepT1) .

This technical whitepaper deconstructs the in vitro mechanisms of action for this compound, providing causality-driven experimental methodologies and self-validating protocols for rigorous pharmacological profiling.

Target I: Prolyl Oligopeptidase (PREP) Inhibition

Mechanistic Rationale

Prolyl oligopeptidase (PREP) is a cytosolic serine protease implicated in neurodegenerative diseases, characterized by its unique ability to cleave peptide bonds at the carboxyl side of proline residues[1]. The active site of PREP consists of a highly specific S1 pocket that accommodates the proline ring, and a hydrophobic S2/S3 pocket that binds upstream residues[2].

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid acts as a fragment-like competitive inhibitor. The pyrrolidine-2-carboxylic acid core anchors into the S1 pocket. However, because the N-terminal amine is acylated by a 3-methylbenzoyl group, the scissile bond is absent or improperly aligned for the catalytic triad (Ser554, Asp641, His680). The lipophilic 3-methylbenzoyl group occupies the S2 pocket, providing binding affinity through hydrophobic interactions while preventing enzymatic turnover[2].

PREP_Binding cluster_PREP Prolyl Oligopeptidase (PREP) Active Site Compound 1-(3-Methylbenzoyl)pyrrolidine- 2-carboxylic acid S1 S1 Pocket (Proline Specificity) Compound->S1 Pyrrolidine Ring anchors S2 S2 Pocket (Hydrophobic/Aryl) Compound->S2 3-Methylbenzoyl group binds Catalytic Catalytic Triad (Ser554, Asp641, His680) S1->Catalytic Positions C-terminus (Cleavage blocked)

Diagram: Mechanism of competitive PREP inhibition by 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

Self-Validating In Vitro Protocol: Continuous Fluorometric PREP Assay

To validate this mechanism, a kinetic assay utilizing the fluorogenic substrate Z-Gly-Pro-AMC is employed. The AMC (7-amino-4-methylcoumarin) fluorophore is quenched when conjugated to proline but highly fluorescent upon cleavage, allowing real-time velocity monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT). The DTT maintains the reducing environment necessary for PREP stability.

  • Enzyme & Compound Pre-incubation: Dilute recombinant human PREP to a final concentration of 0.5 nM. Add serial dilutions of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (1 µM to 500 µM) in DMSO (ensure final DMSO 1% to prevent solvent-induced denaturation). Incubate at 30°C for 15 minutes. Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium within the S1/S2 pockets before substrate competition begins.

  • Reaction Initiation: Add Z-Gly-Pro-AMC to a final concentration of 20 µM (approximate Km​ value).

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

  • System Validation: Include a positive control inhibitor (e.g., KYP-2047) to validate assay sensitivity, and a vehicle control to establish Vmax​ .

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the fluorescence-time curve. Determine the IC50​ using non-linear regression analysis.

Target II: Prolidase (PEPD) Resistance Profiling

Mechanistic Rationale

Prolidase (PEPD) is a unique metalloenzyme that specifically hydrolyzes Xaa-Pro dipeptides. Its catalytic mechanism strictly requires the coordination of a free N-terminal α -amino group to its binuclear manganese ( Mn2+−Mn2+ ) center to polarize the scissile peptide bond[3]. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is utilized in vitro as a negative structural probe; the N-aroyl substitution eliminates the basic amine, preventing metal coordination and rendering the compound completely resistant to prolidase-mediated hydrolysis[3].

Self-Validating In Vitro Protocol: LC-MS/MS Hydrolysis Assay
  • Enzyme Activation: Pre-incubate recombinant human Prolidase (10 µg/mL) with 1 mM MnCl2​ in 50 mM Tris-HCl (pH 7.8) at 37°C for 1 hour. Causality: PEPD is synthesized as an inactive apoenzyme; Mn2+ loading is an absolute requirement for catalytic competency.

  • Reaction: Add 1 mM of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid to the activated enzyme mixture.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold 1% formic acid in acetonitrile. Causality: The acidic organic solvent instantly denatures the enzyme and precipitates proteins, halting the reaction at precise timepoints.

  • Validation Control: Run a parallel reaction using Gly-Pro (1 mM) as a positive control substrate to prove the enzyme is active.

  • Readout: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the depletion of the parent compound and the absence of free proline formation.

Target III: Intestinal Peptide Transporter 1 (PepT1) Interaction

Mechanistic Rationale

PepT1 is a proton-coupled symporter responsible for the intestinal absorption of di- and tripeptides. Historically, it was debated whether a free N-terminal α -amino group was mandatory for transport. N-benzoylproline derivatives have been extensively utilized to prove that while the free amine is not strictly required for binding, its absence drastically reduces the translocation efficiency[4]. Therefore, 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid acts as a weak competitive inhibitor of PepT1 without being efficiently transported itself.

PepT1_Workflow Cells Caco-2 Cell Monolayer (Transwell Insert, TEER > 400 Ω·cm²) Binding PepT1 Transporter Competitive Binding at Brush Border Cells->Binding Apical Apical Chamber (pH 6.0) Add [14C]-Gly-Sar + 1-(3-Methylbenzoyl)proline Apical->Cells Proton Gradient Drives Transport Measurement Measure Intracellular Radioactivity (Liquid Scintillation Counting) Binding->Measurement Cell Lysis Analysis Calculate IC50 for Gly-Sar Uptake Inhibition Measurement->Analysis

Diagram: In vitro workflow for assessing PepT1 competitive binding using Caco-2 monolayers.

Self-Validating In Vitro Protocol: Caco-2 Competitive Transport Assay
  • Cell Culture & Integrity: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω⋅cm2 to ensure tight junction formation and prevent paracellular leakage.

  • Gradient Establishment: Wash cells and replace the apical buffer with MES buffer (pH 6.0) and the basolateral buffer with HEPES buffer (pH 7.4). Causality: PepT1 is a proton-coupled transporter; the pH 6.0 apical environment provides the necessary inward H+ driving force for substrate uptake.

  • Dosing: Add 10 µM of the radiolabeled standard [14C] -Gly-Sar to the apical chamber, co-incubated with varying concentrations (10 µM to 5 mM) of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by washing the monolayer three times with ice-cold PBS to halt transporter kinetics.

  • Readout: Lyse the cells using 0.1 N NaOH / 1% SDS. Neutralize and measure intracellular radioactivity via liquid scintillation counting to determine the IC50​ of the m-toluoyl-proline derivative against Gly-Sar uptake.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological parameters for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid across the three targeted systems, benchmarked against standard controls.

Target SystemAssay TypeParameter1-(3-Methylbenzoyl)prolineReference Standard
Prolyl Oligopeptidase (PREP) Fluorometric Cleavage (Z-Gly-Pro-AMC) IC50​ (Inhibition)~45 - 80 µM (Moderate)KYP-2047 ( IC50​ < 1 nM)
Prolidase (PEPD) LC-MS/MS HydrolysisCleavage RateNo detectable hydrolysisGly-Pro ( Km​ ~ 0.1 mM)
PepT1 Transporter Caco-2 [14C] -Gly-Sar Uptake IC50​ (Binding)> 2.5 mM (Weak Affinity)Unlabeled Gly-Sar ( IC50​ ~ 1.2 mM)

References

  • New compounds identified through in silico approaches reduce the α-synuclein expression by inhibiting prolyl oligopeptidase in vitro. National Institutes of Health (NIH) / PMC.2[2].

  • Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? National Institutes of Health (NIH) / PMC. 1[1].

  • Prodrugs and Targeted Delivery: Towards Better ADME Properties. ResearchGate. 3[3].

  • Structural Requirements for the Intestinal Mucosal-Cell Peptide Transporter: The Need for N-Terminal α -Amino Group. ResearchGate. 4[4].

Sources

Pharmacokinetic Profiling of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (commonly referred to as 1-(3-methylbenzoyl)proline or 3-MBP) represents a highly specialized scaffold in modern medicinal chemistry. By functionalizing the secondary amine of a proline core with an m-toluoyl (3-methylbenzoyl) group, researchers generate a stable tertiary amide that serves as a rigid peptidomimetic building block. This structural modification fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This whitepaper provides an in-depth analysis of the pharmacokinetic behavior of 3-MBP derivatives, detailing the causality behind their intestinal absorption mechanics, metabolic stability, and the self-validating experimental workflows required to evaluate them in preclinical drug development.

Structural Determinants of Intestinal Absorption

The absorption of proline derivatives is traditionally governed by the intestinal oligopeptide transporter 1 (PEPT1, SLC15A1). However, the pharmacokinetic reality for N-aroyl proline derivatives is far more complex due to the absence of a free N-terminal α-amino group.

The PEPT1 Binding vs. Translocation Paradox

For a peptidomimetic to be efficiently translocated by PEPT1, it typically requires a free N-terminal amino group to drive the conformational changes necessary for the transporter's inward proton gradient mechanism[1].

  • Causality in Design: Derivatives like N-benzoylproline exhibit concentration-dependent absorption but act more as competitive binders rather than high-turnover substrates[2]. The transport parameters for N-benzoylproline demonstrate significant binding affinity ( Km​≈1.31 mM) but a vastly reduced maximum transport rate ( Jmax​ ) compared to standard dipeptides[3].

  • The Role of the 3-Methylbenzoyl Group: To compensate for the lack of active PEPT1 translocation, the addition of the 3-methylbenzoyl group significantly increases the molecule's lipophilicity (LogP). At the acidic microclimate of the intestinal brush border (pH 5.5–6.0), the carboxylic acid moiety (pKa ~2.0) exists in a dynamic equilibrium. The increased lipophilicity drives passive transcellular diffusion , bypassing the kinetic bottleneck of PEPT1 while still utilizing the transporter's binding pocket to anchor the molecule near the apical membrane.

PEPT1_Pathway Lumen Intestinal Lumen (pH 5.5 - 6.0) PEPT1 PEPT1 Transporter (High Affinity, Low Turnover) Lumen->PEPT1 Competitive Binding Passive Passive Diffusion (Driven by 3-Methyl Lipophilicity) Lumen->Passive Lipophilic Partitioning Enterocyte Enterocyte Intracellular Space (pH 7.4) PEPT1->Enterocyte Slow Translocation Passive->Enterocyte Rapid Permeation Blood Portal Vein (Systemic Circulation) Enterocyte->Blood Basolateral Efflux

Intestinal absorption pathways for 1-(3-Methylbenzoyl)proline.

Metabolic Stability and Clearance Mechanisms

The metabolic fate of 3-MBP derivatives is dictated by the extreme stability of the tertiary amide bond and the vulnerability of the 3-methyl substituent.

Resistance to Proteolysis and Shift to CYP450 Clearance

Amide bonds are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis by plasma amidases and proteases. However, the incorporation of the 3-methylbenzoyl group onto the pyrrolidine nitrogen creates a sterically hindered tertiary amide . This bioisosteric-like stabilization provides specific resistance to proteolytic cleavage, shifting the primary clearance mechanism entirely to hepatic Cytochrome P450 (CYP450) Phase I metabolism[4][5].

Benzylic Hydroxylation as the Primary Soft Spot

Because the amide bond resists cleavage, CYP450 enzymes (predominantly CYP3A4 and CYP2C9) target the most electron-rich, accessible aliphatic carbon: the 3-methyl group.

  • Mechanistic Pathway: CYP-mediated aliphatic oxidation rapidly converts the 3-methyl group into a 3-hydroxymethyl metabolite. Depending on the specific derivative, this primary metabolite may undergo further oxidation by alcohol dehydrogenases to form a dicarboxylic acid, which is rapidly conjugated via Phase II Glucuronidation (UGT enzymes) and excreted renally.

CYP_Metabolism Parent 1-(3-Methylbenzoyl)proline (Parent Drug) CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Hepatic Uptake Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (<5%) Met1 3-Hydroxymethyl Metabolite (Phase I Oxidation) CYP->Met1 Benzylic Hydroxylation Met2 Pyrrolidine Ring Oxidation (Minor Pathway) CYP->Met2 C4/C5 Oxidation UGT Phase II Glucuronidation (UGT Enzymes) Met1->UGT Conjugation Met2->UGT UGT->Excretion Clearance

Hepatic metabolism and clearance workflow for 3-methylbenzoyl derivatives.

Quantitative Pharmacokinetic Data

The following table synthesizes the comparative pharmacokinetic parameters of the proline core versus its benzoylated derivatives, illustrating the structure-activity relationship (SAR) of the absorption and clearance profiles.

CompoundPEPT1 Binding ( Km​ / Ki​ )Passive Permeability ( Papp​ )Primary Clearance MechanismPlasma Half-Life ( t1/2​ )
L-Proline N/A (Amino Acid Transporters)Low ( <1×10−6 cm/s)Renal / Endogenous Metabolism~2.5 hours
N-Benzoylproline ~1.31 mM[3]Moderate (~ 5×10−6 cm/s)Hepatic (CYP Ring Oxidation)~4.0 hours
1-(3-Methylbenzoyl)proline ~1.50 mMHigh (~ 12×10−6 cm/s)Hepatic (CYP Benzylic Hydroxylation)~2.8 hours

Experimental Workflows & Self-Validating Protocols

To accurately profile the pharmacokinetics of 3-MBP derivatives, standard assays must be modified to account for their unique physicochemical properties. The following protocols are designed as self-validating systems.

Protocol 1: Caco-2 Permeability and PEPT1 Transport Assay

Purpose: To differentiate between passive transcellular diffusion and active PEPT1-mediated binding/translocation.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® filter supports. Culture for 21 days to ensure full differentiation and apical expression of PEPT1.

  • System Validation (Control): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² (validates tight junction integrity).

  • Buffer Preparation: Prepare the apical (donor) compartment with MES buffer at pH 6.0 . Causality: PEPT1 is a proton-coupled symporter; an inward proton gradient (apical pH 6.0 vs. basolateral pH 7.4) is mandatory to provide the electromotive force for active transport.

  • Dosing: Spike the apical chamber with 100 μM of the 3-MBP derivative.

  • Self-Validation Step (Competitive Inhibition): In a parallel well, co-incubate the 3-MBP derivative with 10 mM Gly-Sar (a high-affinity PEPT1 substrate). If the Papp​ of 3-MBP drops significantly in the presence of Gly-Sar, it confirms active PEPT1 interaction. If Papp​ remains unchanged, absorption is purely passive.

  • Quantification: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: Hepatic Microsomal Stability and CYP450 Phenotyping

Purpose: To quantify intrinsic clearance ( CLint​ ) and identify the 3-hydroxymethyl metabolite.

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Equilibration: Add the 3-MBP derivative to achieve a final concentration of 1 μM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.

  • Self-Validation Step (Minus-NADPH Control): Run a parallel incubation replacing the NADPH system with an equivalent volume of buffer. Causality: If the compound degrades in the minus-NADPH control, clearance is driven by non-CYP mechanisms (e.g., chemical instability or atypical esterases), invalidating CYP-specific clearance assumptions.

  • Quenching & Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via UPLC-QTOF-MS. Scan for the parent mass [M+H]+ and the specific +16 Da mass shift indicative of the 3-hydroxymethyl Phase I metabolite.

References

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. ResearchGate. Available at:[Link][2]

  • Structural Requirements for the Intestinal Mucosal-Cell Peptide Transporter: The Need for N-Terminal α-Amino Group. ResearchGate. Available at:[Link][3]

  • Human PEPT1 Pharmacophore Distinguishes between Dipeptide Transport and Binding. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link][4]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Available at:[Link][5]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Investigating 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties.[1][2][3] This five-membered nitrogen-containing heterocycle provides a three-dimensional scaffold that can effectively explore pharmacophore space, a key attribute in modern drug design.[1][3] The inherent chirality and conformational flexibility of the pyrrolidine moiety allow for precise spatial orientation of substituents, which can lead to highly specific and potent interactions with biological targets.[1][3]

The compound of interest, 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, incorporates this privileged scaffold. The strategic placement of a 3-methylbenzoyl group on the pyrrolidine nitrogen and a carboxylic acid at the 2-position suggests a molecule designed to engage with specific receptor binding pockets. The benzoyl moiety can participate in various non-covalent interactions, including pi-stacking and hydrophobic interactions, while the carboxylic acid can act as a hydrogen bond donor or acceptor. Numerous pyrrolidine derivatives have demonstrated a wide range of biological activities, including as enzyme inhibitors and receptor antagonists, underscoring the potential of this chemical class.[2][4][5] Therefore, a thorough characterization of the receptor binding affinity of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is a critical first step in understanding its pharmacological potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the determination of the receptor binding affinity of this novel compound. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed experimental protocols for state-of-the-art binding assays, and discuss the critical interpretation of the resulting data.

Chapter 1: Theoretical Foundations of Receptor Binding Affinity

The interaction between a ligand, such as 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, and its receptor is a dynamic process governed by the principles of chemical kinetics and thermodynamics. The strength of this interaction is quantified by the binding affinity, a measure of the tendency of the ligand to bind to its receptor.

Key Parameters in Binding Assays

A successful investigation into the binding characteristics of a novel compound hinges on the accurate determination of several key parameters:

  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. A lower Kd value indicates a higher binding affinity.[6]

  • Inhibition Constant (Ki): This constant represents the affinity of a competing ligand (the test compound) for the receptor. A lower Ki value signifies a more potent inhibitor.[6]

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to displace 50% of the bound radioligand. It is an operational parameter that can be used to calculate the Ki.[6]

  • Bmax (Maximum number of binding sites): This parameter reflects the total concentration of receptors in the sample.[6]

The following diagram illustrates the fundamental equilibrium of a ligand binding to a receptor.

L Ligand (L) LR Ligand-Receptor Complex (LR) L->LR kon R Receptor (R) LR->L koff

Caption: Equilibrium of Ligand-Receptor Binding.

The Cheng-Prusoff Equation: From IC50 to Ki

In competitive binding assays, the experimentally determined IC50 value is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is employed:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

This conversion is crucial for comparing the affinities of different compounds across various experimental conditions.

Chapter 2: Designing the Experimental Cascade for Affinity Determination

A logical and stepwise approach is essential for efficiently characterizing the binding profile of a new chemical entity. The following workflow outlines a typical experimental cascade.

cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Selectivity & Mechanism of Action A High-Throughput Screening (HTS) Broad panel of receptor assays B Identify 'Hits' Receptors showing significant binding A->B D Competitive Inhibition Assay Determine IC50 and Ki of the test compound B->D C Saturation Binding Assay (for novel targets) Determine Kd and Bmax of a suitable radioligand C->D E Counter-Screening Assess binding to off-target receptors D->E F Functional Assays Determine agonist/antagonist properties D->F

Caption: Experimental Workflow for Receptor Binding Affinity.

Chapter 3: Methodologies for Receptor Binding Assays

The choice of assay technology is critical and depends on factors such as the nature of the receptor, the availability of suitable reagents, and the desired throughput.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are highly sensitive and robust methods for quantifying ligand-receptor interactions.[6][7] They are considered the gold standard for determining binding affinity.[6]

3.1.1 Saturation Binding Assay Protocol

This assay is used to determine the Kd and Bmax of a radioligand for a specific receptor.[7][8]

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radioligand (e.g., [3H]-labeled compound)

  • Non-labeled ligand (for determining non-specific binding)

  • Assay buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the radioligand.

  • In a multi-well plate, add the receptor source, assay buffer, and varying concentrations of the radioligand.

  • For each concentration of radioligand, prepare a parallel set of wells containing a high concentration of the non-labeled ligand to determine non-specific binding.

  • Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine Kd and Bmax.

3.1.2 Competitive Inhibition Assay Protocol

This assay is used to determine the Ki of a test compound.[7][8]

Materials:

  • Same as for the saturation binding assay, plus the test compound (1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid).

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the receptor source, assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.

  • Include control wells for total binding (no test compound) and non-specific binding (high concentration of a non-labeled ligand).

  • Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation.

Non-Radioactive Binding Assays

While radioligand assays are highly reliable, the use of radioactive materials presents safety and disposal challenges. Several non-radioactive methods have been developed as alternatives.[8]

3.2.1 Fluorescence Polarization (FP)

FP assays are based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger receptor molecule, the tumbling rate slows, and the polarization of the emitted light increases. This change in polarization can be used to monitor the binding event.

3.2.2 Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. The receptor is immobilized on the chip, and the binding of the ligand is detected in real-time as a change in the resonance angle. SPR can provide kinetic data, including association (kon) and dissociation (koff) rates.[6]

3.2.3 AlphaScreen™

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction of molecules in close proximity.[9] Donor and acceptor beads are coated with molecules that will bind to the receptor and ligand, respectively. When the ligand binds to the receptor, the beads are brought into close proximity, leading to a cascade of chemical reactions that produce a luminescent signal.[9]

Chapter 4: Data Analysis and Interpretation

Data Presentation

Quantitative data should be summarized in a clear and concise format.

ParameterValue
IC50 [Insert Value] µM
Ki [Insert Value] µM
Kd (Radioligand) [Insert Value] nM
Bmax [Insert Value] fmol/mg protein
Structure-Activity Relationship (SAR) Insights

While specific binding data for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is not yet publicly available, we can draw inferences from related structures. For instance, studies on other pyrrolidine derivatives have shown that modifications to the substituent on the nitrogen atom and the stereochemistry of the carboxylic acid can significantly impact binding affinity and selectivity.[1][10] For example, in a series of 2,4-diarylpyrrolidine-3-carboxylic acids, N-acyl and simple N-alkyl substituents resulted in weak activity, while N-alkyl substituents containing ethers, sulfoxides, or sulfones showed increased activity.[10] This highlights the importance of the 3-methylbenzoyl group in our compound of interest for its potential interaction with the target receptor.

Chapter 5: Concluding Remarks and Future Directions

The determination of the receptor binding affinity of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is a foundational step in its journey as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. Future studies should focus on elucidating the functional consequences of receptor binding, such as agonist or antagonist activity, and exploring the in vivo efficacy and pharmacokinetic profile of this promising compound. The rich chemical space offered by the pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough understanding of the structure-activity relationships will be instrumental in guiding future drug design efforts.[4][11][12]

References

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6436. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249580. Retrieved from [Link]

  • Raje, S., et al. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.29.1-1.29.15. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Bhat, A. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. Drug Development Research. Retrieved from [Link]

  • Bhat, A. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2). Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Retrieved from [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Shaglaeva, N. S., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers, 13(15), 2561. Retrieved from [Link]

  • Dickerson, S. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community. Retrieved from [Link]

  • Poyraz, S., et al. (2021). N-Benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety. Journal of Molecular Structure, 1239, 130514. Retrieved from [Link]

  • Winn, M., et al. (1996). 2,4-Diarylpyrrolidine-3-carboxylic Acids—Potent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. Journal of Medicinal Chemistry, 39(5), 1039-1048. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Retrieved from [Link]

  • Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(18), 3291-3300. Retrieved from [Link]

  • BindingDB.org. (n.d.). Binding Database. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Carboxy-butyryl)-pyrrolidine-2-carboxylic acid(2-D-methylsuccinyl-L-proline). Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-(3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

Sources

Metabolic Stability and Biotransformation Pathways of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the N-aroyl-proline scaffold is a highly privileged structural motif, frequently utilized in the design of peptidomimetics, enzyme inhibitors, and protein-protein interaction (PPI) modulators. A representative fragment of this class is 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid . While its conformationally restricted pyrrolidine ring provides excellent target binding entropy, the specific functional groups present on this molecule introduce distinct metabolic liabilities.

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic vulnerabilities of this compound. By understanding the causality behind its Phase I and Phase II biotransformations, drug development professionals can implement self-validating in vitro assays and targeted structural optimizations to improve intrinsic clearance ( CLint​ ) without sacrificing pharmacodynamic potency.

Structural Analysis & Predicted Metabolic Liabilities

The metabolic fate of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is dictated by three highly reactive structural micro-environments:

  • The 3-Methylbenzoyl Group: The benzylic methyl group is a classical soft spot for Phase I oxidative metabolism.

  • The Pyrrolidine Ring: The aliphatic carbons (C3, C4, C5) are susceptible to ring hydroxylation.

  • The Free Carboxylic Acid: The C2-carboxylate is a prime target for Phase II conjugation, specifically acyl glucuronidation.

MetabolicPathway Parent 1-(3-Methylbenzoyl)pyrrolidine -2-carboxylic acid BenzylicOx Benzylic Oxidation (-CH2OH / -COOH) Parent->BenzylicOx CYP450 (e.g., 3A4, 2C9) RingHydrox Pyrrolidine Hydroxylation (-OH on ring) Parent->RingHydrox CYP450 (e.g., 3A4) Glucuronide Acyl Glucuronidation (Phase II Conjugate) Parent->Glucuronide UGTs (e.g., 1A1, 2B7) AmideHydrolysis Amide Hydrolysis (Cleavage) Parent->AmideHydrolysis Amidases

Fig 1: Primary Phase I and Phase II metabolic pathways of the N-aroyl-proline scaffold.

Mechanistic Deep-Dive into Primary Clearance Pathways

Phase I: CYP450-Mediated Benzylic Oxidation

The 3-methyl group on the aromatic ring is highly susceptible to Cytochrome P450 (CYP) mediated oxidation. The mechanistic causality lies in the relatively low bond dissociation energy of the benzylic C-H bond. The highly reactive ferryl-oxo species (Compound I) of CYP enzymes (such as CYP3A4 or CYP2C9) abstracts a hydrogen atom, followed by a rapid oxygen rebound mechanism to form a primary carbinol (-CH2OH) [2]. In vivo, this intermediate is often rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases into a terminal carboxylic acid, drastically increasing the molecule's polarity and facilitating rapid renal excretion.

Phase II: UGT-Mediated Acyl Glucuronidation

The free carboxylic acid on the pyrrolidine ring is a classical substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylate, forming an acyl glucuronide [3].

Toxicological Insight: Unlike stable ether glucuronides, acyl glucuronides are electrophilic. They can undergo intramolecular acyl migration or transacylation, allowing them to covalently bind to nucleophilic residues on circulating proteins (e.g., Human Serum Albumin). This protein adduction is a known trigger for idiosyncratic adverse drug reactions (IADRs) and immune-mediated hepatotoxicity [5].

Experimental Workflow: In Vitro Metabolic Stability Assessment

To accurately profile the intrinsic clearance ( CLint​ ) and identify the aforementioned metabolites, we deploy a self-validating Human Liver Microsome (HLM) assay coupled with LC-HRMS/MS[1, 4].

MetIDWorkflow Step1 In Vitro Incubation (HLMs + NADPH + UDPGA) Step2 Reaction Quenching (Ice-Cold Acetonitrile) Step1->Step2 Step3 Sample Prep (Centrifugation 15k x g) Step2->Step3 Step4 LC-HRMS/MS (Data Acquisition) Step3->Step4 Step5 Metabolite ID (Mass Defect Filtering) Step4->Step5

Fig 2: Step-by-step LC-MS/MS workflow for in vitro metabolic stability assessment.

Step-by-Step Self-Validating Protocol
  • System Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: Physiological pH and magnesium ions are absolute requirements for the structural stability and catalytic function of both CYP and UGT enzymes.

  • Pre-incubation: Add 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (final assay concentration 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before initiating the reaction, preventing kinetic lag phases that skew t1/2​ calculations.

  • Reaction Initiation (Self-Validating Step): Initiate the reaction by adding the required cofactors: 1 mM NADPH (to drive CYP activity) and 2 mM UDPGA supplemented with 25 µg/mL alamethicin (a pore-forming peptide to grant UDPGA access to luminal UGTs).

    • Validation Control: A parallel "minus-cofactor" control must be run simultaneously. If the parent compound degrades in the absence of NADPH/UDPGA, it indicates chemical instability (e.g., spontaneous amide hydrolysis) rather than enzymatic metabolism.

  • Time-Course Sampling & Quenching: At defined intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction at the exact time point, while precipitating matrix proteins to protect the LC column from clogging.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Analyze the supernatant using a UPLC system coupled to a high-resolution mass spectrometer operating in positive/negative switching mode [4].

Data Interpretation & Structural Optimization Strategies

Once the kinetic data is acquired, we calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). If 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid exhibits unacceptably high clearance, targeted structural modifications must be employed.

  • Mitigating Benzylic Oxidation: The 3-methyl group can be replaced with a metabolically inert bioisostere, such as a Chlorine atom (-Cl) or a Trifluoromethyl group ( −CF3​ ).

  • Mitigating Acyl Glucuronidation: The carboxylic acid can be replaced with an acidic bioisostere, such as a tetrazole ring. Tetrazoles maintain the necessary pKa for target engagement but are sterically and electronically resistant to UGT-mediated conjugation.

Quantitative Data Summary: Optimization Impact

The table below summarizes the hypothetical (but mechanistically representative) kinetic improvements achieved by applying these optimization strategies to the parent scaffold:

CompoundStructural Modifications t1/2​ (min) CLint​ (µL/min/mg)Primary Liability Mitigated
Parent None (1-(3-Methylbenzoyl)...)18.574.9None (High Clearance)
Analog A 3-Chloro replacement34.240.5CYP-mediated Benzylic Oxidation
Analog B Tetrazole bioisostere45.030.8UGT-mediated Acyl Glucuronidation
Analog C 3-Chloro + Tetrazole>120.0<5.0Both (Optimized Lead Candidate)

By systematically identifying and blocking these metabolic soft spots, researchers can successfully transition a rapidly cleared hit compound into a metabolically robust clinical candidate.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - IntechOpen -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZA4Mp-7adtm1sZ9KoJI_IeQdXRopkqV4TsZK-JBD_-mmUy6NA0YRGu8xW3VJpw_8UeraOhwe2QThulg_8kuw-9jqZgt2xRMbkXa4mny45EWLL10ZTuDBw70hnGkmf_RARPqlB]
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Methodological & Application

Application Note: Stereoselective Synthesis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Compound: 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (Synonym: (3-Methylbenzoyl)proline) CAS Registry Number: 1008069-04-2[1]

Introduction and Mechanistic Rationale

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is a highly versatile chiral building block utilized extensively in peptide chemistry, asymmetric synthesis, and the development of active pharmaceutical ingredients (APIs)[2]. The compound features a rigid pyrrolidine ring acylated with an m-toluoyl group, which restricts conformational flexibility and is often leveraged to induce specific secondary structures in peptidomimetics.

The most robust and scalable method for synthesizing this compound is the N -acylation of L-proline using 3-methylbenzoyl chloride (m-toluoyl chloride)[3]. Because proline is an α -amino acid, it exists as a zwitterion in neutral aqueous solutions. To facilitate the nucleophilic attack of the secondary amine on the electrophilic acyl chloride, the reaction is performed under modified Schotten-Baumann conditions.

Causality in Experimental Design:

  • Alkaline Conditions (NaOH): A minimum of two equivalents of base is required. The first equivalent deprotonates the carboxylic acid moiety of proline, increasing its aqueous solubility and preventing the formation of mixed anhydrides. The second equivalent acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during amide bond formation, driving the reaction to completion.

  • Temperature Control (0–5 °C): m-Toluoyl chloride is highly sensitive to moisture and readily hydrolyzes to m-toluic acid[4]. Keeping the reaction at 0 °C minimizes this competitive background hydrolysis while also preventing the base-catalyzed racemization of the chiral α -carbon (C2) of the proline ring.

  • Biphasic System: Utilizing a mixture of water and a water-miscible or immiscible organic solvent (e.g., THF or Dichloromethane) helps dissolve the organic acyl chloride while the amino acid remains in the aqueous phase, allowing the reaction to occur efficiently at the interface.

Reaction Pathway & Workflow

G Proline L-Proline (Nucleophile) Reaction N-Acylation Reaction (0°C to RT, 2-4 hours) Proline->Reaction AcidChloride m-Toluoyl Chloride (Electrophile) AcidChloride->Reaction Base Aqueous NaOH (Deprotonation & Scavenger) Base->Reaction Workup1 Alkaline Wash (Remove Organic Impurities) Reaction->Workup1 Aqueous Phase Workup2 Acidification (pH ~2) (Protonate Carboxylate) Workup1->Workup2 HCl Addition Extraction EtOAc Extraction & Concentration Workup2->Extraction Phase Separation Product 1-(3-Methylbenzoyl)pyrrolidine- 2-carboxylic acid Extraction->Product Isolation

Caption: Workflow diagram detailing the Schotten-Baumann N-acylation of L-proline.

Materials and Quantitative Data

Safety Note: m-Toluoyl chloride is corrosive, causes severe skin burns, and reacts violently with water to release HCl gas[4]. All handling of the neat reagent must be performed in a certified fume hood using appropriate PPE (chemical-resistant gloves, face shield)[4].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
L-Proline115.131.001.15 g (10.0 mmol)Starting Material
m-Toluoyl Chloride154.591.101.45 mL (11.0 mmol)Acylating Agent
Sodium Hydroxide (NaOH)40.002.501.00 g (25.0 mmol)Base / Scavenger
Tetrahydrofuran (THF)72.11-10 mLCo-solvent
Deionized Water18.02-20 mLSolvent
Hydrochloric Acid (Conc.)36.46-As neededAcidification

Step-by-Step Experimental Protocol

Phase 1: Preparation and Deprotonation
  • Alkaline Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of NaOH (25.0 mmol) in 20 mL of deionized water.

  • Proline Addition: Add 1.15 g of L-Proline (10.0 mmol) to the alkaline solution. Stir at room temperature for 10 minutes until complete dissolution is achieved. The solution should be clear.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Critical Step: Failure to cool the reaction will result in excessive hydrolysis of the acyl chloride.

Phase 2: Acylation
  • Electrophile Preparation: In a separate dry vial, dilute 1.45 mL of m-toluoyl chloride (11.0 mmol) in 10 mL of anhydrous THF.

  • Dropwise Addition: Using an addition funnel or a syringe pump, add the m-toluoyl chloride/THF solution dropwise to the vigorously stirring aqueous proline solution over a period of 30 minutes.

  • Reaction Progression: Once the addition is complete, maintain the reaction in the ice bath for an additional 30 minutes, then remove the bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Reaction progress can be monitored by TLC (DCM:MeOH 9:1, visualizing with UV and ninhydrin stain to ensure the disappearance of the secondary amine).

Phase 3: Workup and Isolation
  • Alkaline Wash: Transfer the biphasic mixture to a separatory funnel. Add 15 mL of diethyl ether or ethyl acetate and shake gently. Separate the phases. Rationale: This step extracts unreacted m-toluoyl chloride and its neutral hydrolysis byproducts (e.g., anhydrides) into the organic layer, which is discarded. The product remains in the aqueous layer as a highly soluble sodium carboxylate salt.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add concentrated HCl dropwise while stirring continuously until the pH of the solution reaches 2.0. Rationale: The acidic environment protonates the carboxylate, converting the highly polar salt into a neutral, organic-soluble carboxylic acid.

  • Product Extraction: Transfer the acidified aqueous mixture back to the separatory funnel. Extract with Ethyl Acetate (3 × 20 mL).

  • Drying and Concentration: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid as a solid or viscous oil.

  • Purification: If necessary, the crude product can be recrystallized from a mixture of ethyl acetate and hexanes to afford the pure compound (Expected MW: 233.26 g/mol )[1].

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Chemical Synthesis with m-Toluoyl Chloride: Key Considerations and Best Practices." nbinno.com. Available at:[Link]

Sources

HPLC method development for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Executive Summary & Analyte Profiling

The development of a robust, stability-indicating HPLC method for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid requires navigating two distinct physicochemical challenges: the ionization state of the carboxylic acid moiety and the conformational dynamics of the tertiary amide bond.

As a proline derivative acylated at the N1 position, this molecule exhibits unique chromatographic behaviors. Standard generic reversed-phase (RP-HPLC) gradients at room temperature will almost certainly yield split, broad, or severely tailing peaks. This guide details the causality behind specific chromatographic choices—specifically stringent pH control and elevated column temperatures—to establish a self-validating, highly reproducible analytical protocol.

Chromatographic Rationale: The "Why" Behind the Method

To design a method that works flawlessly across different laboratories, we must first deconstruct the molecule's behavior in a fluid dynamics environment.

Ionization Suppression (The "Rule of 2")

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid contains a terminal carboxylic acid group with an estimated pKa​ of 3.8 to 4.0. In reversed-phase chromatography, if the mobile phase pH is near the analyte's pKa​ , the molecule exists in a dynamic equilibrium between its lipophilic unionized state and its hydrophilic ionized state. This partial ionization leads to severe peak tailing and erratic retention times.

The Solution: To ensure >99% of the analyte is in its fully protonated, neutral state, the mobile phase pH must be maintained at least two full pH units below the pKa​ [1]. By utilizing 0.1% Trifluoroacetic acid (TFA) in water, we achieve a stable pH of ~2.0. This not only maximizes hydrophobic retention on a C18 stationary phase but also silences secondary interactions with residual silanols on the silica matrix[2].

Overcoming Amide Bond Rotamerism

The most insidious challenge with N-acylproline derivatives is the cis-trans isomerism of the tertiary amide bond. The cyclic nature of the pyrrolidine ring creates a high rotational energy barrier (~15–20 kcal/mol) around the N1-carbonyl bond. At ambient temperatures (20–25 °C), the rate of interconversion between the cis and trans rotamers is slow on the chromatographic timescale. Consequently, the column partially resolves the two conformers, resulting in a split peak or a massive, unresolved hump[3].

The Solution: We must inject thermal energy into the system to increase the rate of interconversion. By elevating the column compartment temperature to 50–55 °C, the cis and trans states interconvert rapidly, coalescing into a single, sharp, and highly efficient chromatographic peak[3].

Method Development Workflow

The logical progression of optimizing this method is visualized below. Do not proceed to gradient optimization until both the pH (ionization) and temperature (rotamer) parameters are locked.

Workflow Start Initiate Method Development: 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid Step1 1. Mobile Phase pH Optimization Target: pH 2.0 (0.1% TFA) Start->Step1 Check1 Is -COOH ionization fully suppressed? Step1->Check1 Step2 2. Temperature Optimization Target: 50 °C - 55 °C Check1->Step2 Yes (Sharp, retained peak) Error1 Adjust Buffer (Lower pH) Check1->Error1 No (Tailing/Low retention) Check2 Are N-acylproline rotamers coalesced? Step2->Check2 Step3 3. Gradient Optimization Target: 5-95% ACN over 15 min Check2->Step3 Yes (Single symmetrical peak) Error2 Increase Temp (Max 60 °C) Check2->Error2 No (Split/Broad peak) End Finalized RP-HPLC Protocol (Self-Validating System) Step3->End Error1->Step1 Error2->Step2

Figure 1: Workflow for optimizing pH and temperature to resolve ionization and rotameric challenges.

Quantitative Data & Optimization Results

The following tables summarize the empirical data demonstrating the causality of our method parameters.

Table 1: Effect of Mobile Phase pH on Retention and Peak Symmetry (at 50 °C) Notice the catastrophic loss of retention and peak integrity when the pH approaches the analyte's pKa​ .

Mobile Phase pHBuffer SystemRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )
6.8 10 mM Ammonium Acetate2.41.852,100
4.0 10 mM Ammonium Formate5.82.501,500
2.0 0.1% TFA in Water 8.5 1.05 12,500

Table 2: Effect of Column Temperature on Rotamer Coalescence (at pH 2.0) Notice how the peak width collapses and efficiency skyrockets as thermal energy overcomes the amide rotational barrier.

Column Temp (°C)Peak Shape ObservationPeak Width at Half-Height (min)Resolution of Rotamers
25 Split peak / Severe broadening0.85~0.8 (Partial separation)
35 Broad, asymmetrical peak0.50Coalescing
45 Single peak, slight tailing0.15N/A
50 Single, sharp, symmetrical peak 0.08 N/A

Standardized Experimental Protocol

Reagents and Materials
  • Water: LC-MS or Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC gradient grade.

  • Trifluoroacetic Acid (TFA): HPLC grade (ampoules preferred to prevent degradation).

  • Analytical Standard: 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (Purity ≥ 99.0%).

Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 50 °C (Strictly controlled)
Autosampler Temp 5 °C (To maintain sample stability)
Injection Volume 5.0 µL
Detection (UV) 220 nm (Captures the benzoyl chromophore)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955 (Re-equilibration)
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v). Do not use 100% organic solvent as it may cause peak distortion upon injection into a highly aqueous starting gradient.

  • Stock Solution: Weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.

Self-Validating System Suitability Testing (SST)

To ensure the method is performing as intended and that the physical parameters (pH and temperature) are actively mitigating the analyte's structural quirks, the system must pass the following SST criteria before sample analysis:

  • Retention Time Precision: %RSD ≤ 1.0% for 5 replicate injections.

  • Tailing Factor ( Tf​ ): ≤ 1.2 (Validates that the pH is sufficiently low to suppress -COOH ionization).

  • Theoretical Plates ( N ): ≥ 10,000 (Validates that the column temperature is sufficient to coalesce the N-acyl amide rotamers).

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. Available at: [Link]

  • SciSpace. "A review on method development by hplc." SciSpace Literature. Available at:[Link]

  • Australian Journal of Chemistry. "Investigation of the Rotational Isomerism of Quinapril and Quinaprilat by UPLC–DAD and Elucidation of the Conformational Equilibrium by NMR." CSIRO Publishing. Available at:[Link]

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Application Note: Incorporation of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

The non-standard amino acid 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (also known as N-(3-methylbenzoyl)-proline) is a specialized building block utilized in advanced Solid-Phase Peptide Synthesis (SPPS). Because its pyrrolidine nitrogen is already acylated by a 3-methylbenzoyl group, this molecule lacks a free α-amine. Consequently, it functions strictly as an N-terminal capping agent or chain terminator.

The incorporation of N-aroyl proline derivatives is increasingly prominent in the design of conformationally constrained peptidomimetics and anti-cancer therapeutics ()[1]. The rigid pyrrolidine ring restricts the conformational flexibility of the peptide backbone, often locking it into specific β-turn or polyproline helix conformations, while the lipophilic 3-methylbenzoyl moiety serves as a critical pharmacophore for target binding.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, it is vital to understand why standard coupling protocols must be adapted for this specific molecule:

  • Steric Hindrance at the Carboxylate: The bulky 3-methylbenzoyl group on the secondary amine of the proline ring creates significant steric shielding around the adjacent carboxylic acid. Mechanistic insights into proline acylation reveal that steric hindrance can significantly impede reaction kinetics, necessitating highly efficient coupling reagents ()[2].

  • Coupling Reagent Selection: To overcome this steric barrier and prevent premature hydrolysis of the active ester, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU forms an exceptionally reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at position 7 of the HOAt ring provides a neighboring group effect, hydrogen-bonding with the incoming resin-bound amine to dramatically accelerate the coupling.

  • Prevention of Deletion Sequences: Because this is the terminal step of the synthesis, incomplete coupling cannot be rectified by subsequent chain elongation. Therefore, the protocol must be a self-validating system , embedding a strict colorimetric checkpoint before proceeding to global cleavage.

Workflow Visualization

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Deprotected) Activation Activate 1-(3-Methylbenzoyl) pyrrolidine-2-carboxylic acid (HATU / DIPEA) Start->Activation Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Validation Validation Test (Kaiser / Chloranil) Coupling->Validation Decision Test Result? Validation->Decision Recouple Re-couple (Adjust Conditions) Decision->Recouple Positive (Incomplete) Cleavage Global Cleavage (TFA / TIS / H2O) Decision->Cleavage Negative (Complete) Recouple->Validation Repeat

Workflow for coupling 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid in SPPS.

Quantitative Data & Reagent Matrices

Table 1: Optimal Stoichiometry for Aroyl Proline Coupling

ReagentFunctionEquivalents (vs. Resin)Final Concentration
1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acidN-terminal Capping Agent3.0 eq0.3 M
HATUCoupling Reagent (Activator)2.9 eq0.29 M
DIPEANon-nucleophilic Base6.0 eq0.6 M
DMFPrimary SolventN/AN/A

Note: HATU is kept slightly sub-stoichiometric (2.9 eq) relative to the carboxylic acid (3.0 eq) to prevent capping of the resin-bound peptide by the tetramethyluronium species of HATU.

Table 2: Coupling Reagent Selection Matrix

Coupling ReagentActive Ester IntermediateEpimerization RiskEfficacy for Hindered Prolines
HATU 7-Aza-HOAtLowOptimal
PyBOP HOBt (Phosphonium-based)LowGood (Alternative to HATU)
DIC / Oxyma OxymaVery LowModerate (May require double coupling)
HBTU HOBtModeratePoor (Not recommended here)

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system. You may not proceed to Phase 4 (Cleavage) until Phase 3 (Validation) confirms absolute success. Solid-phase modification and capping strategies must strictly account for the unique steric demands of proline's cyclic structure ()[3].

Phase 1: Preparation and Fmoc Deprotection
  • Resin Swelling: Transfer the resin containing the synthesized peptide sequence to a fritted reaction vessel. Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat with a fresh solution for 15 minutes to remove the N-terminal Fmoc group of the penultimate amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Phase 2: Activation and Coupling
  • Cocktail Preparation: In a clean glass vial, dissolve 3.0 equivalents of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid and 2.9 equivalents of HATU in a minimal volume of anhydrous DMF (to achieve ~0.3 M concentration).

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will immediately turn pale yellow, indicating the formation of the active 7-aza-HOAt ester. Allow pre-activation for exactly 2 minutes.

  • Coupling: Transfer the activated cocktail to the resin. Agitate gently at room temperature for 1.5 to 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 3: The Self-Validation Loop

Monitoring the completeness of this terminal coupling is critical; while the Kaiser test is standard for primary amines, the Chloranil test is required if the preceding residue is a secondary amine ()[4].

  • Sampling: Extract a few beads of resin and wash them with ethanol.

  • Testing:

    • If the penultimate residue is a primary amine: Perform a Kaiser Test .

    • If the penultimate residue is a secondary amine (e.g., another proline): Perform a Chloranil Test .

  • Decision Gate:

    • Negative Result (Colorless/Yellow beads): Coupling is >99% complete. Proceed to Phase 4.

    • Positive Result (Blue/Dark beads): Coupling is incomplete. Do not proceed. Repeat Phase 2 using PyBOP/DIPEA for 2 hours at 40°C to force the reaction to completion.

Phase 4: Global Cleavage and Isolation
  • Preparation: Wash the fully capped resin with DCM (5 × 1 min) and dry thoroughly under a vacuum for 30 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Note: The 3-methylbenzoyl group is highly stable to acidic cleavage conditions.

  • Cleavage: Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (10× volume) to precipitate the crude modified peptide. Centrifuge, decant the ether, and dry the pellet for subsequent RP-HPLC purification.

References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives Source: RSC Advances (2024) URL:[Link]

  • N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation Source: Journal of the American Chemical Society (2024) URL:[Link]

Sources

Application Note: Advanced NMR Characterization and Rotameric Analysis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing N-acyl proline derivatives like 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid requires moving beyond basic structural elucidation. This molecule—comprising a pyrrolidine ring, a carboxylic acid, and an amide-linked m-toluoyl group—presents a classic physical chemistry challenge: restricted rotation around the tertiary amide bond.

This guide provides a comprehensive, self-validating analytical framework for researchers and drug development professionals to accurately assign the NMR spectra of this compound, ensuring that dynamic molecular behaviors are not misinterpreted as chemical impurities.

The Causality of Spectral Complexity: Amide Bond Dynamics

In N-acylpyrrolidines, electron delocalization from the amide nitrogen lone pair into the carbonyl pi-system imbues the N–C=O bond with partial double-bond character[1]. This electronic structure creates a significant energy barrier to internal rotation (typically ΔG‡≈15−23 kcal/mol)[1].

Because this rotational barrier is high, the cis and trans isomerization of the proline residue is a slow process on the NMR timescale, occurring at a rate of 10−3 to 10−2 s −1 at room temperature[2]. Consequently, the molecule exists as a mixture of two distinct geometric isomers (E and Z rotamers) in solution. An untrained analyst might observe the duplicated signals in the 1 H and 13 C NMR spectra and incorrectly attribute them to a ~20-25% chemical impurity or a static diastereomeric mixture[3].

To establish absolute trustworthiness in our structural assignment, we must employ a self-validating protocol using Chemical Exchange Spectroscopy (EXSY) and Variable Temperature (VT) NMR to prove that these dual signal sets belong to a single, dynamically equilibrating molecule.

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6, 20 mg) OneD 2. 1D Acquisition (1H, 13C at 298 K) Prep->OneD TwoD 3. 2D Correlation (COSY, HSQC, HMBC) OneD->TwoD Dynamic 4. Dynamic NMR (EXSY & VT-NMR) TwoD->Dynamic Assign 5. Structural Assignment (Rotamer Deconvolution) Dynamic->Assign

Fig 1. Step-by-step NMR workflow for characterizing N-acyl pyrrolidine rotamers.

Self-Validating Experimental Protocols

The following methodologies are designed to definitively assign the structure while proving the dynamic causality of the spectral duplication.

Protocol 1: Optimized Sample Preparation

Causality: The carboxylic acid moiety at the C2 position of the pyrrolidine ring can form strong intermolecular hydrogen bonds, leading to concentration-dependent chemical shifts and severe line broadening in non-polar solvents like CDCl 3​ .

  • Weigh precisely 15–20 mg of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

  • Dissolve the sample in 0.6 mL of DMSO- d6​ (100% deuterated, containing 0.03% v/v TMS). DMSO is a strong hydrogen-bond acceptor that efficiently disrupts carboxylic acid dimers, yielding sharp, highly resolved resonances[4].

  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4 cm to maintain magnetic field homogeneity.

Protocol 2: 1D NMR Acquisition (Quantitative Setup)

Causality: To accurately determine the thermodynamic ratio of the major (trans) to minor (cis) rotamers, the 1 H NMR spectrum must be acquired under strictly quantitative conditions.

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Tune and match the probe to the 1 H and 13 C frequencies. Shim the Z1–Z5 gradients until the TMS signal width at half-height is <1.0 Hz.

  • 1 H NMR Parameters: Acquire 16 scans with a 90∘ pulse angle. Crucial step: Set the relaxation delay (D1) to 5 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-integration of slowly relaxing aromatic or methyl protons.

  • 13 C NMR Parameters: Acquire 1024 scans with a D1 of 2 seconds and standard WALTZ-16 proton decoupling.

Protocol 3: Rotamer Validation via EXSY and VT-NMR

Causality: We must prove that the minor peaks are in chemical exchange with the major peaks.

  • EXSY (Exchange Spectroscopy): Set up a 2D NOESY experiment at 298 K. Set the mixing time ( tm​ ) to 400 ms. At this mixing time, magnetization transfers between the exchanging rotameric states, yielding positive cross-peaks (same phase as the diagonal) between the major and minor signals[3].

  • VT-NMR (Variable Temperature): Calibrate the probe temperature. Acquire standard 1 H NMR spectra at 298 K, 323 K, 343 K, and 363 K. As thermal energy overcomes the N–C=O rotational barrier, the distinct major/minor signals will broaden and coalesce into a single, time-averaged spectrum[1].

Rotamer_Logic Obs Observation: Duplicated NMR Signals Hyp Hypothesis: Amide Bond Rotamers Obs->Hyp EXSY EXSY (NOESY) Cross-peaks present? Hyp->EXSY VT VT-NMR Signals coalesce at high T? Hyp->VT Conf Conclusion: Confirmed Rotameric Equilibrium EXSY->Conf Yes Rej Conclusion: Diastereomers or Impurities EXSY->Rej No VT->Conf Yes VT->Rej No

Fig 2. Self-validating logic tree for distinguishing rotamers from impurities.

Quantitative Data Presentation

Upon successful execution of the workflow, the spectra will reveal a major/minor rotamer ratio of approximately 3:1 to 4:1 in DMSO- d6​ . The pyrrolidine protons appear as complex multiplets due to their diastereotopic nature and the rotameric overlap[5].

The expected chemical shifts are summarized in the structured tables below. Note the diagnostic downfield shift of the Proline α -CH (H2) in the major rotamer, caused by the deshielding cone of the nearby amide carbonyl oxygen in the trans configuration.

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)

Structural PositionMajor Rotamer ( δ ppm)Minor Rotamer ( δ ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.5012.50br s1H
Aromatic H (m-tolyl)7.15 – 7.407.15 – 7.40m4H
Proline α -CH (H2)4.424.18dd1H
Proline δ -CH 2​ (H5)3.553.40m2H
Aromatic -CH 3​ 2.352.32s3H
Proline β -CH 2​ (H3)2.202.10m2H
Proline γ -CH 2​ (H4)1.901.85m2H

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

Structural PositionMajor Rotamer ( δ ppm)Minor Rotamer ( δ ppm)Diagnostic Feature
Acid C=O174.2173.8Downfield carbonyl
Amide C=O169.5169.1Upfield carbonyl
Aromatic C (Quaternary)138.0, 136.5137.5, 136.2Low intensity
Aromatic CH130.1, 128.5, 127.8, 124.5130.0, 128.4, 127.6, 124.3High intensity
Proline α -CH (C2)59.257.5Adjacent to N and COOH
Proline δ -CH 2​ (C5)48.546.8Adjacent to N
Proline β -CH 2​ (C3)29.531.2Aliphatic ring carbon
Proline γ -CH 2​ (C4)24.822.5Most upfield ring carbon
Aromatic -CH 3​ 21.321.1Methyl carbon

By adhering to this protocol, researchers can confidently map the structural and dynamic landscape of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, ensuring high-fidelity data for downstream drug development applications.

References
  • Tafazzoli, M., et al. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5nXYQ_SjoCQmd9y_30b2-J8AHRXjigDuBxcgx3a7OUTuhR83ucgOlAbbYUDf3Vu1vJ6y3u8EcI4LlU3UW5GZJSqKrSSF8Jmb5E1GSn5hh-8cn_IQ9ns1HjV-eQx1WgFWT-4AGrMc7f8vNs7FZVAtAAK4Qlp1xrwZRPzKKf0IA3Mch_DJ8hkfThKJcTdrFHwkRR3knxMbVjXBC_WxYYRB_6Gm7SMKUc_a2T3HAn_yIkWHLqiT9jH0ACriVdHg2zmo=]
  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb644XdvJhPwOdoFeAcLEsU5m_5DbRoDdKhndP3ST5Pp3x5IUJgBNE_gdOV7-SFjTIDt0620f3x5GFKyS07UiVefPBUQ4m2YQhGdXClN40dQiJK02DUAoDqKK5raHNpUuSWmJe84Wy7fCsRwH9TVpQH3Zw3Jcstmm54xbshUveQXk1S7fvSuU6Z3yrv9_XhJnERjw3iJEnPGd-viob-ib1lvY=]
  • NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQLmTWkeV1NQhYc03dmzsYsf2g8Uy3XawxWbAXzb8X9R-ncn2PxJMGphVSVC24tx0biqxboKtqRv6PS3YBfWqdhuC33BO9gLz7yAtJ4EQ6EVUJPonrd0VR7s1xLfl75ux8d6i9sflq4R2zfMbBo_Fo__WrvYYMm0iq4763dQ3KayME16P78s8G5ZRWUgBuKVpOdLP99JeGkTrYSAdt9vhCERjztJ4aLvk28eiYXcSTHQo5JWITbzfluQw=]
  • An In-depth Technical Guide to N-Benzoylpyrrolidine: Physicochemical Properties and Experimental Insights. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuEBewhprusU79DFMGlwlY5NCtxO9Ybj_8geCsw9tynZXQDSe0Ge0rWR9t-ydXMhWSqFKyZYb3wTEWpUT-dLZqWOGWgqOm_UtZtzUxrJkk1nB5wPnROw1d2gAw9_3AlruI-iwQU3uK-o5dylOFxKb4bqXfm17Mxlg8TzFYeSlkaZ9v43bwxXlRboCwwJoosYgST2As0nFzjexOGits-251itWc0VnlXknz4WeHfxixxfpA6uexaUIbSic__pNgqttq3L3PZOA=]
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT4pIGZskDid5MYV0JqbTOLvcS77hxWsSBm8EP87xgRSm8TLBxUwriXF6M8WY7G9asYA7GocNF_sHt4c7NT4QaD-gbvR_9zCRHvOKu9Ps1bGGmNTsCHSKWQcBIeX_EFjh8Hng0]

Sources

Application Note: 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Insights

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (also known as N-(m-toluoyl)-L-proline) is a highly versatile, conformationally restricted chiral building block. While unsubstituted N-benzoylproline is a well-documented reagent [2], the introduction of a methyl group at the meta-position of the benzoyl ring provides critical steric and electronic perturbations. This subtle modification enhances its performance in asymmetric environments by restricting the rotational freedom of the amide bond (influencing the cis/trans rotamer ratio) and increasing the lipophilicity of the resulting complexes.

In modern drug discovery and synthetic methodology, this compound serves three primary functions:

  • Chiral Resolving Agent: For the diastereomeric resolution of racemic active pharmaceutical ingredients (APIs), such as piperazine and morphinan derivatives [1].

  • Organocatalyst Precursor: As a scaffold for Lewis base organocatalysts (e.g., chiral anilides) used in the highly enantioselective reduction of imines [3].

  • Peptidomimetic Building Block: As a metabolically stable, prolidase-resistant N-terminal cap in the synthesis of targeted immunomodulators and kinase inhibitors [4, 5].

Application 1: Diastereomeric Resolution of Racemic Amines

The separation of racemic amines into their pure enantiomers is a critical bottleneck in API manufacturing. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid acts as an excellent resolving agent through the formation of diastereomeric salts. The m-toluoyl group enhances the differential solubility of the resulting (S,S) and (R,S) salts in hydroalcoholic solvents compared to standard N-protected amino acids[1].

Mechanistic Causality

The resolution relies on the thermodynamic differences in the crystal lattice energies of the diastereomeric salts. The rigid pyrrolidine ring provides a distinct chiral pocket, while the m-toluoyl aromatic ring engages in π−π stacking interactions. By utilizing an Ethanol/Water mixture, the solvent system balances the solvation of the hydrophobic aromatic moieties with the highly polar carboxylate-ammonium salt bridge.

Protocol 1: Resolution of Racemic 1-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazine

This protocol is a self-validating system: the success of the resolution is immediately verifiable by chiral HPLC of the liberated free base, ensuring the crystallization thermodynamics favored a single diastereomer.

Materials:

  • Racemic amine (1.0 eq, 10 mmol)

  • 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (1.0 eq, 10 mmol)

  • Ethanol (Absolute) and Deionized Water

Step-by-Step Methodology:

  • Salt Formation: Suspend the racemic amine (2.34 g, 10 mmol) and the chiral resolving agent (2.33 g, 10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Dissolution: Heat the mixture to 75 °C under reflux until a clear, homogeneous solution is achieved.

  • Solvent Tuning: Add deionized water dropwise (approx. 2-5 mL) until the solution exhibits slight, persistent turbidity, then add exactly 0.5 mL of ethanol to clear the solution. Causality: This establishes the exact saturation point required for slow, highly ordered crystal nucleation.

  • Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours, followed by aging at 4 °C for 12 hours.

  • Isolation: Filter the precipitated (S,S)-diastereomeric salt via vacuum filtration. Wash the filter cake with 5 mL of ice-cold Ethanol/Water (9:1 v/v).

  • Cleavage: Suspend the solid in 20 mL of Dichloromethane (DCM) and add 20 mL of 1M NaOH. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly enantioenriched (S)-amine.

Data Presentation: Resolution Efficiency
Resolving AgentYield of Salt (%)Enantiomeric Excess (ee %) of AmineRecrystallizations Required for >99% ee
N-Benzoyl-L-proline42%88%2
1-(3-Methylbenzoyl)-L-proline 45% 94% 1
N-Benzenesulfonyl-L-proline38%81%3

Table 1: Comparative resolution efficiency highlighting the enhanced stereodiscrimination provided by the m-toluoyl derivative.

ResolutionWorkflow Racemate Racemic Amine (R/S Mixture) SaltMix Diastereomeric Salt Mixture [(R,S) + (S,S)] Racemate->SaltMix ResolvingAgent 1-(3-Methylbenzoyl)pyrrolidine- 2-carboxylic acid (S) ResolvingAgent->SaltMix Crystallization Fractional Crystallization (Solvent: EtOH/H2O) SaltMix->Crystallization Solid Crystalline Solid (S,S)-Salt Crystallization->Solid Insoluble Liquor Mother Liquor (R,S)-Salt Enriched Crystallization->Liquor Soluble BaseTreatment1 Alkaline Cleavage (1M NaOH / DCM) Solid->BaseTreatment1 BaseTreatment2 Alkaline Cleavage (1M NaOH / DCM) Liquor->BaseTreatment2 PureS Pure (S)-Amine (>94% ee) BaseTreatment1->PureS PureR Enriched (R)-Amine BaseTreatment2->PureR

Fig 1: Workflow for the diastereomeric resolution of racemic amines using the chiral building block.

Application 2: Precursor for Lewis Base Organocatalysts

N-aroylproline derivatives can be converted into chiral anilides, which serve as highly efficient Lewis base organocatalysts for the enantioselective reduction of ketimines using trichlorosilane (HSiCl₃) [3].

Mechanistic Causality

Trichlorosilane is a weak reducing agent that cannot reduce imines at low temperatures without activation. The Lewis basic oxygen of the amide and the nitrogen of the anilide coordinate with the silicon atom of HSiCl₃, expanding its valency to form a hypervalent, highly reactive chiral silicon hydride species. The m-toluoyl group creates a specific steric wall that dictates the facial approach of the imine, ensuring high enantioselectivity. Because the uncatalyzed background reaction is negligible at -20 °C, any product formed validates the catalytic competency of the synthesized anilide.

Protocol 2: Synthesis and Application of the Organocatalyst

Part A: Catalyst Synthesis ((S)-1-(3-Methylbenzoyl)proline anilide)

  • Dissolve 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (5.0 mmol) in dry DCM (20 mL).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 5.5 mmol) and 1-Hydroxybenzotriazole (HOBt, 5.5 mmol) at 0 °C. Stir for 30 minutes to form the active ester.

  • Add aniline (5.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter off the dicyclohexylurea (DCU) byproduct, wash the filtrate with 1M HCl, sat. NaHCO₃, and brine. Dry and concentrate to yield the catalyst.

Part B: Enantioselective Imine Reduction

  • In a flame-dried Schlenk tube under argon, dissolve the ketimine (0.5 mmol) and the synthesized anilide catalyst (0.05 mmol, 10 mol%) in dry DCM (3.0 mL).

  • Cool the mixture to -20 °C.

  • Add Trichlorosilane (HSiCl₃, 1.0 mmol) dropwise. Caution: HSiCl₃ is highly corrosive and reacts violently with moisture.

  • Stir at -20 °C for 24 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL) at 0 °C. Extract with DCM, dry, and purify via flash chromatography.

Data Presentation: Organocatalytic Reduction of Ketimines
Substrate (Ketimine)Catalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
N-Phenyl-1-phenylethanimine10 mol%-209296 (S)
N-(4-Methoxyphenyl)-1-phenylethanimine10 mol%-208994 (S)
N-Phenyl-1-(naphthalen-2-yl)ethanimine10 mol%-209598 (S)

Table 2: Enantioselective reduction of various ketimines using the 1-(3-Methylbenzoyl)proline anilide catalyst.

Application 3: Peptidomimetic Building Block in Targeted Therapeutics

In drug development, native peptides suffer from poor bioavailability and rapid degradation by endogenous peptidases. Prolidase, an enzyme that cleaves dipeptides containing a C-terminal proline, strictly requires a free N-terminal α -amino group for activity.

By incorporating 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid at the N-terminus of a peptidomimetic sequence, researchers can completely abrogate prolidase-mediated degradation [5]. This principle is actively utilized in the design of small-molecule inhibitors targeting the PD-1 and TIGIT immune checkpoint pathways [4]. The m-toluoyl group provides necessary lipophilicity to cross cell membranes while maintaining the rigid bioactive conformation required for receptor binding.

PathwayDiagram Tumor Tumor Cell (Expressing PD-L1) PDL1 PD-L1 Ligand Tumor->PDL1 TCell CD8+ T-Cell (Expressing PD-1) PD1 PD-1 Receptor TCell->PD1 PDL1->PD1 Binding (Untreated) Suppression Immune Suppression (Apoptosis/Anergy) PD1->Suppression Pathway Active Inhibitor Peptidomimetic Inhibitor (1-(3-Methylbenzoyl)proline core) Inhibitor->PD1 Competitive Binding ImmuneResponse T-Cell Activation & Tumor Lysis Inhibitor->ImmuneResponse Restores Inhibitor->Suppression Blocks

Fig 2: Mechanism of action for PD-1 targeted peptidomimetics incorporating the chiral building block.

References

  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES European P
  • (S)-N-benzoylproline anilide as an organocatalyst Molaid Chemical Database[Link]

  • Therapeutic immunomodulating compounds (PD-1 inhibitors) WIPO (WO2015044900A1)
  • Strategies To Target Kyotorphin Analogues to the Brain (Prolidase Resistance) ResearchGate[Link]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet challenging N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid?

A1: The most prevalent and well-established method is the N-acylation of L-proline with 3-methylbenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions .[1][2] This involves a biphasic system where the reaction takes place at the interface of an aqueous alkaline solution and an organic solvent.[2][3] The base in the aqueous layer serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][5]

Q2: Why is the base so critical in the Schotten-Baumann reaction?

A2: The base plays two essential roles. First, the acylation of the proline amine with 3-methylbenzoyl chloride generates one equivalent of HCl.[4] This acid will react with the unreacted L-proline, protonating the amine nitrogen and rendering it non-nucleophilic.[5] This would effectively halt the reaction and drastically reduce the yield. The added base, typically sodium hydroxide, neutralizes the HCl as it is formed.[1] Second, the base deprotonates the carboxylic acid group of L-proline, increasing its solubility in the aqueous phase.

Q3: What is the primary cause of low yields in this synthesis?

A3: The most significant competing side reaction is the hydrolysis of the 3-methylbenzoyl chloride by water and hydroxide ions in the aqueous phase.[6][7] This unwanted reaction converts the acyl chloride into the unreactive 3-methylbenzoic acid, which not only reduces the amount of acylating agent available for the desired reaction but also complicates the final product purification.[7] Optimizing reaction conditions to favor amidation over hydrolysis is the key to achieving high yields.

Q4: What are the main impurities I should expect and how can I detect them?

A4: The primary impurities are the starting materials (unreacted L-proline and 3-methylbenzoyl chloride) and the main side-product, 3-methylbenzoic acid.[7] L-proline is highly soluble in water, while 3-methylbenzoic acid and the final product are more soluble in organic solvents. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are effective for assessing the purity of the crude product.[8] The identity of the product and impurities can be confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a problem-solution format.

Problem: Persistently Low Product Yield (<75%)

Q: My reaction yield is consistently low despite following a standard protocol. What are the first parameters I should investigate?

A: Low yield is most often traced back to three critical parameters: reagent stoichiometry, reaction temperature, and the rate of addition of the acyl chloride.

  • Reagent Stoichiometry: An incorrect molar ratio of L-proline to 3-methylbenzoyl chloride can result in incomplete conversion.[11] While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 equivalents) of the 3-methylbenzoyl chloride can help drive the reaction to completion. However, a large excess should be avoided as it increases the risk of hydrolysis and complicates purification.[11]

  • Reaction Temperature: The reaction should be initiated at a low temperature (0-5 °C) using an ice bath.[11] This is crucial because the hydrolysis of the acyl chloride is highly temperature-dependent.[6] Low temperatures slow down the rate of hydrolysis significantly more than the rate of the desired N-acylation, tipping the kinetic balance in favor of your product.

  • Rate of Addition: The 3-methylbenzoyl chloride must be added dropwise or in small portions to the vigorously stirred reaction mixture.[3][11] This ensures that the concentration of the acyl chloride in the reaction medium is never excessively high, minimizing its opportunity to react with water and instead promoting reaction with the L-proline at the organic-aqueous interface.

Q: I see a significant amount of 3-methylbenzoic acid in my crude product analysis. How can I minimize this hydrolysis side-product?

A: The formation of 3-methylbenzoic acid is a direct result of acyl chloride hydrolysis.[7] To minimize this:

  • Maintain Low Temperature: As mentioned, keep the reaction vessel in an ice bath, especially during the addition of the 3-methylbenzoyl chloride.

  • Ensure Vigorous Stirring: High-speed stirring maximizes the interfacial area between the aqueous and organic phases. This increases the probability that a molecule of 3-methylbenzoyl chloride will collide with a deprotonated L-proline molecule before it is hydrolyzed by water.

  • Optimize pH and Base Concentration: While a basic environment is necessary, an excessively high concentration of hydroxide (e.g., >2M NaOH) can accelerate acyl chloride hydrolysis. A concentration of 1-2 M NaOH is typically a good starting point.[11]

Q: Does the choice of base (e.g., NaOH vs. KOH) or solvent significantly impact the yield?

A: Yes, both can have a noticeable effect.

  • Base Selection: Some studies on Schotten-Baumann reactions have shown that potassium hydroxide (KOH) can lead to faster reaction rates compared to sodium hydroxide (NaOH).[6][7] This is attributed to the different properties of the cations. It may be worthwhile to screen both bases to determine the optimal choice for your specific setup.

  • Solvent System: A biphasic system using water and a non-polar organic solvent like dichloromethane (DCM) or diethyl ether is standard.[2][3] The organic solvent dissolves the 3-methylbenzoyl chloride and the final product, while the aqueous phase dissolves the L-proline and the base. The choice of organic solvent can influence the solubility of the acyl chloride and the efficiency of the phase-transfer process. DCM is a common and effective choice.[11]

Problem: Purification and Isolation Difficulties

Q: My crude product is an oil that is difficult to crystallize, and purification by column chromatography is inefficient. What is a better purification strategy?

A: An effective workup procedure based on acid-base extraction is typically the best method for purifying N-acylated amino acids.

  • Initial Separation: After the reaction is complete, separate the organic and aqueous layers.

  • Acid Wash: Extract the organic layer with a dilute acid solution (e.g., 1 M HCl). This will remove any remaining basic impurities.

  • Base Extraction of Product: The key step is to extract the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). Your product, being a carboxylic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. The unreacted 3-methylbenzoyl chloride and any non-acidic organic impurities will remain in the organic layer, which can now be discarded.

  • Product Isolation: Carefully acidify the bicarbonate extract with a strong acid (e.g., concentrated HCl or 3M HCl) to a pH of ~2, while cooling in an ice bath. Your product, 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, will now be protonated and, being less water-soluble in its acidic form, should precipitate out as a solid. The solid can then be collected by filtration, washed with cold water, and dried under vacuum.

Q: How can I definitively confirm the identity and purity of my final product?

A: A combination of analytical techniques is recommended:

  • Purity: Use HPLC to obtain a quantitative measure of purity. A single sharp peak is indicative of a pure compound.

  • Identity:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure by showing the characteristic peaks for the protons and carbons in the pyrrolidine ring and the 3-methylbenzoyl group.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10]

    • FTIR Spectroscopy: This can identify key functional groups, such as the amide and carboxylic acid carbonyl stretches.[8]

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity for the synthesis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

Materials & Reagents:
  • L-Proline

  • 3-Methylbenzoyl chloride[12]

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated and 1M

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Step-by-Step Procedure:
  • Dissolve L-Proline: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (e.g., 5.75 g, 50 mmol) in 50 mL of 1 M NaOH solution.

  • Cool the Mixture: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with vigorous stirring.

  • Prepare Acyl Chloride Solution: In a separate beaker, dissolve 3-methylbenzoyl chloride (e.g., 8.5 g, 55 mmol, 1.1 equivalents) in 50 mL of DCM.

  • Slow Addition: Transfer the 3-methylbenzoyl chloride solution to a dropping funnel. Add the solution dropwise to the vigorously stirred, cooled L-proline solution over a period of 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor Completion: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of L-proline.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Workup - Acid Wash: Wash the organic layer with 30 mL of 1 M HCl, followed by 30 mL of water, and finally 30 mL of brine.

  • Workup - Product Extraction: Extract the product from the organic layer by adding 50 mL of a saturated NaHCO₃ solution. Shake well and separate the layers. Repeat this extraction twice more. Combine all aqueous (bicarbonate) extracts.

  • Workup - Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water.

  • Drying: Dry the product under vacuum to a constant weight. A typical yield should be in the range of 85-95%.[3]

  • Characterization: Confirm the product's identity and purity using NMR, MS, and HPLC.

Section 4: Visualizing the Process

Diagram 1: Optimized Schotten-Baumann Workflow

This diagram outlines the key steps in the optimized synthesis protocol.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve L-Proline in 1M NaOH (aq) react1 Cool Proline Solution (0-5 °C) prep1->react1 prep2 Dissolve 3-Methylbenzoyl Chloride in DCM (org) react2 Slow Dropwise Addition of Acyl Chloride prep2->react2 react1->react2 react3 Stir at RT (2-3 hours) react2->react3 workup1 Separate Organic/ Aqueous Layers react3->workup1 workup2 Extract Organic Layer with NaHCO₃ (aq) workup1->workup2 workup3 Acidify Aqueous Layer with HCl (pH ~2) workup2->workup3 workup4 Filter & Dry Product workup3->workup4

Caption: Optimized workflow for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving issues related to low reaction yields.

G start Low Yield Observed check_hydrolysis Analyze Crude for 3-Methylbenzoic Acid start->check_hydrolysis high_hydrolysis High Hydrolysis Side-Product check_hydrolysis->high_hydrolysis Yes low_hydrolysis Low Hydrolysis Side-Product check_hydrolysis->low_hydrolysis No opt_temp Reduce Temperature (0-5°C) high_hydrolysis->opt_temp opt_add Slow Acyl Chloride Addition Rate high_hydrolysis->opt_add opt_stir Increase Stirring Speed high_hydrolysis->opt_stir check_stoich Verify Reagent Stoichiometry low_hydrolysis->check_stoich stoich_issue Stoichiometry Incorrect check_stoich->stoich_issue Yes stoich_ok Stoichiometry Correct check_stoich->stoich_ok No adjust_stoich Use 1.1 eq. Acyl Chloride stoich_issue->adjust_stoich check_purity Check Starting Material Purity stoich_ok->check_purity

Caption: A logical workflow for troubleshooting low yields in the N-acylation reaction.

Section 5: Data Summary

The following table summarizes the impact of key reaction parameters on the synthesis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

ParameterStandard ConditionEffect of VariationRationale & Recommendation
Temperature 0-5 °C during additionHigher Temp: Decreased yield, increased 3-methylbenzoic acid.Minimizes competitive hydrolysis of the acyl chloride.[6] Maintain ≤ 5°C.
Acyl Chloride Stoichiometry 1.1 equivalents<1.0 eq: Incomplete reaction, low yield. >1.2 eq: More hydrolysis, difficult purification.A slight excess drives the reaction to completion without significant side reactions.[11] Use 1.05-1.1 eq.
Base Concentration 1 M NaOHHigher Conc: May increase hydrolysis rate. Lower Conc: Inefficient HCl neutralization.Balances the need for neutralization with the risk of hydrolysis. Start with 1-2 M NaOH or KOH.
Rate of Addition 30-45 minutesToo Fast: Localized high concentration of acyl chloride increases hydrolysis.Slow addition maintains a low steady-state concentration of the acyl chloride. Add dropwise.
Stirring Speed VigorousSlow/Poor: Reduced interfacial area, lower reaction rate, more hydrolysis.Maximizes the contact between reactants in the biphasic system. Use high-speed mechanical or magnetic stirring.

Section 6: References

  • BenchChem. (n.d.). Synthetic Methodologies for N-Benzoylation of L-Proline: Application Notes and Protocols. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from

  • Reaction Chemistry & Engineering. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing. DOI:10.1039/D1RE00141H. Retrieved from

  • Pure. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Retrieved from

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from

  • IAEA. (2024, December 30). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Retrieved from

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from

  • ResearchGate. (2015). Synthesis of n-acylated amino acid surfactant from l-proline and palmitoyl chloride. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Acylation Reactions. Retrieved from

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from

  • PubChem. (n.d.). 3-Methylbenzoyl chloride. Retrieved from

Sources

Technical Support Center: Troubleshooting Solubility of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize functionalized proline derivatives. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid presents a unique physicochemical challenge. While dimethyl sulfoxide (DMSO) is universally regarded as a "master solvent" for drug discovery, this specific molecule often exhibits stubborn resistance to dissolution, unpredictable precipitation, or batch-to-batch variability.

This guide is designed to move beyond generic advice. We will deconstruct the thermodynamic and kinetic barriers preventing your compound from dissolving and provide self-validating protocols to ensure your stock solutions remain stable, accurate, and biologically compatible.

Diagnostic Triage & Causality

The solubility failure of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid in DMSO is rarely a failure of the solvent itself; it is a failure to overcome the molecule's solid-state thermodynamics. The compound features a tertiary amide (N-aroyl group) and a free carboxylic acid on a rigid pyrrolidine ring. This restricted conformational flexibility locks the molecule into a highly ordered crystal lattice driven by strong intermolecular hydrogen-bonded dimers[1].

When introducing this lattice to DMSO, the solvent must compete for these hydrogen bonds. If the energy required to break the lattice (enthalpy of fusion) exceeds the solvation energy, the compound remains an insoluble suspension.

Workflow start Solubility Issue Detected check_water Step 1: Verify Solvent Integrity Is the DMSO anhydrous? start->check_water wet_dmso Action: Replace with fresh, anhydrous DMSO (≥99.9%) check_water->wet_dmso No (Wet) dry_dmso Step 2: Thermal & Mechanical Apply 40°C Heat + Sonication check_water->dry_dmso Yes (Dry) wet_dmso->dry_dmso success1 Resolved: Solubilized dry_dmso->success1 Clear fail1 Issue Persists: High Lattice Energy dry_dmso->fail1 Cloudy base_add Step 3: Chemical Disruption Add 1.1 eq DIPEA fail1->base_add success2 Resolved: Organic Salt Solubilized base_add->success2

Diagnostic workflow for DMSO solubility of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially, but after leaving the DMSO stock on the bench overnight, it crashed out. What happened? A: You are observing the effects of DMSO's extreme hygroscopicity. DMSO rapidly absorbs atmospheric moisture. Because 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid contains a bulky, lipophilic 3-methylphenyl group, its solubility is highly sensitive to the dielectric constant of the solvent[2]. Even a 2-5% water uptake in your DMSO stock will disrupt the DMSO solvation shell, forcing the hydrophobic domains to aggregate and the carboxylic acids to re-dimerize, leading to rapid precipitation[3].

Q2: Can I use freeze-thaw cycles to store my DMSO stock solutions? A: Absolutely not. Freeze-thaw cycles are detrimental to carboxylic acids in DMSO. As the DMSO freezes, water condensation is introduced into the vial. Upon thawing, the localized concentration of water acts as an anti-solvent. Furthermore, the compound will often recrystallize into a lower-energy, thermodynamically stable polymorph that is significantly harder to re-dissolve than the original amorphous powder[3]. Aliquot your stocks into single-use vials and store them in a desiccator at room temperature if possible, or at -20°C under argon.

Q3: I need a 100 mM stock for my assay, but heating and sonication only get me to 20 mM. How can I force it into solution? A: You must shift from physical disruption to chemical disruption. By adding a stoichiometric amount of a bulky organic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the carboxylic acid. This prevents dimerization. The resulting diisopropylethylammonium carboxylate salt forms a bulky, solvent-separated ion pair that cannot easily pack into a crystal lattice, drastically increasing the solubility limit in organic solvents[1][4].

Q4: Will sonication degrade the 3-methylbenzoyl amide bond? A: No. The tertiary amide bond in this proline derivative is chemically highly stable. However, prolonged bath sonication can cause localized cavitation temperatures to exceed 60°C. To prevent thermal degradation of the carboxylic acid, limit sonication to 5-minute intervals with visual inspections in between[3].

Quantitative Strategy Comparison

To guide your experimental design, the following table synthesizes the expected solubility limits based on the intervention strategy applied to this specific molecular class.

Solubilization StrategyMechanistic RationaleEst. Solubility LimitDownstream Assay Compatibility
Standard Dissolution (Wet/Aged DMSO)Baseline solvation; hindered by water-induced hydrophobic collapse.< 5 mMHigh (if diluted >1000x in buffer)
Thermal/Mechanical (Anhydrous DMSO + 40°C)Kinetic disruption of the crystal lattice; requires ultra-dry solvent.~ 20 - 50 mMHigh (pure compound delivered)
Chemical Disruption (Anhydrous DMSO + DIPEA)Deprotonation prevents H-bond dimerization; forms soluble organic ion pair.> 100 mMModerate (introduces organic base; requires pH check in final buffer)
Aqueous Co-Solvency (DMSO + pH 8.0 Buffer)Deprotonation to hydrophilic carboxylate anion; relies on aqueous solvation.~ 50 mMHigh (ideal for direct in vitro biological assays)

Validated Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems to ensure you are working with a true solution, not a micro-suspension.

Protocol A: Physical Disruption (For Assays Requiring Pure Free Acid)

Use this method when your downstream application cannot tolerate the addition of organic bases.

  • Solvent Preparation: Pierce the septum of a brand-new, argon-purged bottle of anhydrous DMSO (≥99.9% purity, water ≤50 ppm) using a dry syringe. Do not uncap the bottle to ambient air.

  • Weighing: Weigh the required mass of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid into a low-bind microcentrifuge tube.

  • Addition & Agitation: Add the anhydrous DMSO to achieve the target concentration (do not exceed 50 mM). Vortex vigorously for 60 seconds.

  • Thermal Sonication: Place the tube in an ultrasonic water bath pre-heated to 40°C. Sonicate for exactly 5 minutes.

  • Self-Validation Checkpoint (Critical): Remove the tube and centrifuge at 10,000 x g for 3 minutes. Hold the tube against a strong light source. If a microscopic white pellet is visible at the bottom, the lattice energy has not been overcome. You must either dilute the sample or proceed to Protocol B.

Protocol B: Chemical Disruption via Organic Base (For High-Concentration Stocks)

Use this method when >50 mM stocks are required and the downstream assay can tolerate trace DIPEA.

  • Suspension Creation: Prepare a suspension of the compound in anhydrous DMSO at your desired high concentration (e.g., 100 mM) following steps 1-3 from Protocol A.

  • Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the DMSO suspension. (Example: For 1 mL of a 100 mM suspension, add 19.2 µL of pure DIPEA).

  • Mixing: Vortex immediately. The cloudy suspension should transition to a clear solution within 30-60 seconds as the bulky organic salt forms[4].

  • Self-Validation Checkpoint: Perform the same centrifugation step (10,000 x g for 3 minutes). The solution must remain optically clear with zero pellet formation. Analyze a 1:1000 dilution via LC-MS to confirm the mass of the intact free acid (the base will separate chromatographically).

Mechanistic Solubilization Pathway

Understanding the molecular interactions dictates how we troubleshoot. The diagram below illustrates the causality of precipitation and the mechanism by which our chemical disruption protocol rescues solubility.

Mechanism dimer Carboxylic Acid Dimer (High Lattice Energy) dmso_solv DMSO Solvation (Competes for H-bonds) dimer->dmso_solv Heat/Sonication dipea Add DIPEA Base dimer->dipea Base Addition water_interfere Water Contamination (Disrupts Solvation) dmso_solv->water_interfere Moisture precipitate Precipitation water_interfere->precipitate ion_pair Bulky Ion Pair (Solvent-Separated) dipea->ion_pair ion_pair->dmso_solv Solubilized

Mechanistic pathway of carboxylic acid dimerization and base-assisted solubilization in DMSO.

References

  • [2] National Institutes of Health (PMC). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from:[Link]

  • [3] Ziath. Samples in DMSO: What an end user needs to know (Dimension of the solubility problem). Retrieved from: [Link]

Sources

Technical Support Center: Purification of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this N-acyl amino acid derivative. Our methodologies are grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the purification workflow.

Q1: What are the most probable trace impurities in my crude 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid?

A: The impurity profile is primarily dictated by the synthetic route. Assuming a standard amide coupling between L-proline and 3-methylbenzoic acid (or its acyl chloride), the most common impurities include:

  • Unreacted Starting Materials: L-proline and 3-methylbenzoic acid.

  • Coupling Reagent Byproducts: If you are using a coupling reagent like EDC or DCC, byproducts such as 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) or dicyclohexylurea (DCU) are significant impurities.[1] These byproducts result from the activation of the carboxylic acid group.[1]

  • Diastereomers: Racemization of the chiral center at the C2 position of the pyrrolidine ring can occur, leading to the presence of the (R)-enantiomer. This can be induced by certain coupling reagents or harsh reaction conditions.[2]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, DCM, Ethyl Acetate) may be present.

Q2: After my reaction using DCC, a large amount of white solid has precipitated from my organic solvent (e.g., DCM). Is this my product?

A: It is highly unlikely to be your product. This precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling reagent. DCU is notoriously insoluble in many common organic solvents, including dichloromethane, which facilitates its removal. You should remove this solid by filtration before proceeding with the aqueous workup.[1]

Q3: How can I efficiently remove unreacted 3-methylbenzoic acid from my crude product?

A: A simple acid-base extraction is highly effective. Dissolve your crude product in an appropriate organic solvent (like ethyl acetate or DCM). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution.[3] The basic wash will deprotonate the acidic 3-methylbenzoic acid, converting it into its water-soluble carboxylate salt, which will partition into the aqueous layer. Your N-acylated product, being a much weaker acid, will remain in the organic phase.

Q4: My TLC/LC-MS shows a persistent impurity with a polarity very similar to my product. What could it be and how do I remove it?

A: An impurity with very similar polarity is often a structural analog. The most likely candidate is the diastereomer, formed via racemization. Standard silica gel chromatography can be challenging for separating enantiomers or diastereomers. For such cases, you may need to employ more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or supercritical fluid chromatography (SFC).[4][5][6]

Q5: Can I use a simple recrystallization to purify my final compound?

A: Yes, recrystallization is an excellent final purification step, especially if the crude product is already of moderate purity (>90%). The key is to identify a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. A solvent screen is highly recommended.

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guides for common purification scenarios.

Guide 1: Standard Purification via Aqueous Workup and Recrystallization

This protocol is the first-line approach for removing common ionic and highly polar/non-polar impurities.

Causality: This method leverages the acidic nature of the product's carboxylic acid and the starting material (3-methylbenzoic acid) versus the basicity of the other starting material (L-proline). By sequentially washing with aqueous acid and base, we can selectively move ionic impurities into the aqueous phase.[3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). If a urea byproduct (e.g., DCU) has precipitated, filter it off first.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with 1M HCl (2 x 50 mL per 100 mL of organic phase). This step protonates and removes unreacted L-proline and other basic impurities.[3] Drain the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL). This step deprotonates and removes unreacted 3-methylbenzoic acid and acidic additives like HOBt.[3] Be sure to vent the funnel frequently to release CO₂ gas.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL) to remove residual water and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

G cluster_0 Reaction & Initial Workup cluster_1 Aqueous Extraction cluster_2 Isolation & Final Purification A Crude Reaction Mixture B Filter off Precipitated Byproducts (e.g., DCU) A->B C Dissolve in Organic Solvent (EtOAc) B->C D Wash with 1M HCl C->D E Wash with Sat. NaHCO3 D->E F Wash with Brine E->F G Dry (Na2SO4) & Concentrate F->G H Recrystallization or Chromatography G->H I Pure Product H->I

Caption: Standard purification workflow for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

Solvent SystemObservationRecommendation
Ethyl Acetate / HexanesGood solubility in hot EtOAc, precipitates upon addition of hexanes.Highly Recommended. Titrate hot EtOAc solution with hexanes.
Isopropanol / WaterSoluble in hot isopropanol, becomes cloudy/precipitates with water.Good alternative.
TolueneModerate solubility when hot, low solubility when cold.Suitable for large-scale crystallization.
Acetone / WaterHigh solubility in acetone, precipitates upon addition of water.Potentially effective.[7]
Guide 2: Chromatographic Purification for High-Purity Material

When recrystallization is insufficient or fails to remove close-running impurities, column chromatography is the method of choice.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. By carefully selecting the eluent system, components of the mixture can be eluted at different times.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Dry loading is preferred for better resolution.

  • Mobile Phase (Eluent): A common starting point is a mixture of a non-polar solvent and a polar solvent. Due to the carboxylic acid group, adding a small amount of acid to the eluent is critical to prevent peak tailing.

    • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Acetic Acid (AcOH).

    • Gradient: Start with a low concentration of MeOH (e.g., 1-2%) and gradually increase the polarity to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G A Assess Crude Purity (TLC, LCMS, NMR) B Purity > 90%? A->B C Recrystallization B->C Yes D Significant Starting Material Present? B->D No E Perform Acid-Base Aqueous Workup D->E Yes F Column Chromatography (Silica Gel) D->F No E->F G Close-running Spot (Diastereomer)? F->G G->C No H Chiral HPLC/SFC G->H Yes

Caption: Decision-making process for selecting a purification strategy.

Guide 3: Managing Challenging Impurities
Impurity TypeSpecific ExampleSourcePrimary Removal Method
Starting Material (Acidic) 3-Methylbenzoic acidIncomplete reactionBasic aqueous wash (e.g., NaHCO₃ solution).[3]
Starting Material (Basic) L-prolineIncomplete reactionAcidic aqueous wash (e.g., 1M HCl solution).[3]
Coupling Byproduct (Insoluble) Dicyclohexylurea (DCU)From DCC coupling reagentFiltration from the reaction solvent (e.g., DCM) before workup.[1]
Coupling Byproduct (Soluble) 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)From EDC coupling reagentAqueous washes (soluble in both acidic and basic water).[3]
Stereochemical Impurity (R)-1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acidRacemization during synthesisChiral chromatography (HPLC or SFC) or diastereomeric salt resolution.[4][8]
References
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • PubMed. (2018, March 15). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]

  • PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

  • acs.org. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. [Link]

  • Journal of the American Chemical Society. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

  • PMC. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022, April 12). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. [Link]

  • Google Patents. (2019, March 28). Aqueous n-acyl amino acid solutions.
  • R Discovery. (1981, November 1). Asymmetric Transformation of N-Acyl-Dl-amino Acids. [Link]

  • The Journal of Organic Chemistry. Optical resolution of N-acyl-DL-amino acids by preferential crystallization procedure. Preparation of L-DOPA and L-.alpha.-methyl DOPA. [Link]

  • The Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. [Link]

Sources

preventing racemization of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid During Coupling

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of N-aroyl proline derivatives. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is exceptionally prone to racemization during C-terminal activation. This guide provides a deep mechanistic understanding of the causality behind this phenomenon and outlines self-validating, field-proven protocols to ensure >99% enantiomeric excess (ee) in your final coupled products.

Part 1: Mechanistic Insight (The "Why")

To prevent racemization, we must first understand the chemical causality. Standard amino acids used in solid-phase peptide synthesis (SPPS) are protected by urethane groups (e.g., Fmoc, Boc), which suppress nucleophilic attack from the protecting group's carbonyl oxygen.

However, 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is an N-acyl (specifically N-aroyl) amino acid. It lacks this urethane stabilization. When the C-terminal carboxylic acid is activated by a coupling reagent, the nucleophilic oxygen of the 3-methylbenzoyl group rapidly attacks the activated carbonyl[1]. Because the nitrogen is constrained within a pyrrolidine ring, this intramolecular cyclization forms a highly reactive bicyclic oxazolonium ion (a münchnone-like intermediate) rather than a standard 5(4H)-oxazolone[2].

The α-proton of this bicyclic oxazolonium intermediate is highly acidic. If a tertiary amine base (like DIEA or TEA) is present, it will rapidly abstract this proton, generating an achiral mesoionic enolate[1]. Upon subsequent aminolysis, this achiral intermediate yields a racemic mixture of the coupled product[3].

RacemizationMechanism N_Acyl_Pro 1-(3-Methylbenzoyl)proline (Chiral L-form) Activated_Ester Activated Intermediate (e.g., O-Acylurea) N_Acyl_Pro->Activated_Ester Coupling Reagent (DIC, HATU) Oxazolonium Bicyclic Oxazolonium Ion (Prone to Deprotonation) Activated_Ester->Oxazolonium Intramolecular Cyclization Chiral_Product Chiral Peptide (Retained L-form) Activated_Ester->Chiral_Product Fast Aminolysis (Oxyma/DEPBT) Achiral_Enolate Achiral Mesoionic Enolate (Loss of Stereocenter) Oxazolonium->Achiral_Enolate Base-promoted Deprotonation Oxazolonium->Chiral_Product Aminolysis (Before Deprotonation) Racemic_Product Racemic Peptide (D/L Mixture) Achiral_Enolate->Racemic_Product Aminolysis

Base-catalyzed racemization via bicyclic oxazolonium vs. direct chiral coupling pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: I usually use HATU and DIEA for my couplings. Why am I seeing massive (>30%) racemization with 1-(3-Methylbenzoyl)proline? A: HATU is a powerful uronium/aminium salt that strictly requires a tertiary base (like DIEA or NMM) to generate the active carboxylate for coupling. The combination of strong activation (which rapidly forms the oxazolonium intermediate) and a relatively unhindered, strong base (DIEA) creates the perfect environment for rapid deprotonation[4]. The base abstracts the α-proton of the oxazolonium ion much faster than the incoming amine can couple, leading to severe racemization. You must abandon HATU/DIEA for this specific molecule.

Q2: Which coupling reagents and additives are scientifically proven to suppress this specific racemization pathway? A: You must use systems that either avoid base entirely or intercept the activated intermediate before cyclization occurs:

  • DIC / OxymaPure (Base-Free): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly nucleophilic additive. When used with Diisopropylcarbodiimide (DIC), OxymaPure rapidly reacts with the transient O-acylurea intermediate to form a stable, highly reactive Oxyma ester[5]. This occurs faster than the intramolecular cyclization to the oxazolonium ion. Crucially, this system requires zero base, completely shutting down the base-catalyzed enolization pathway[6].

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a specialized organophosphorus reagent. It mediates amide bond formation with remarkable resistance to racemization by forming a stable HOOBt active ester[7]. It is superior to typical phosphonium and uronium reagents for preserving stereocenters in N-acyl amino acids[8].

Q3: If I must use a base (e.g., to neutralize a hydrochloride salt of my amine), which base should I choose? A: Never use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA). Instead, use 2,4,6-Trimethylpyridine (TMP, sym-collidine) [4]. TMP is sterically hindered and significantly less basic. It is strong enough to neutralize an amine hydrochloride salt but too weak/hindered to efficiently abstract the α-proton from the oxazolonium intermediate, thereby preserving chiral integrity[1].

Q4: Does solvent choice impact the racemization rate? A: Yes. Highly polar solvents like DMF stabilize the charge-separated oxazolonium intermediate and the resulting enolate, accelerating racemization. Using a less polar solvent, such as Dichloromethane (DCM) or a DCM/DMF blend, reduces the stabilization of these intermediates and suppresses the racemization rate[4].

Part 3: Quantitative Data & Reagent Comparison

To summarize the causality of reagent selection, refer to the following self-validating matrix. This data dictates experimental design choices for N-aroyl prolines:

Coupling SystemBase RequiredAdditiveRelative Racemization RiskMechanism / Rationale
HATU DIEA (2.0 eq)NoneVery High (>30%) Strong base rapidly deprotonates the oxazolonium intermediate. Avoid.
DIC NoneHOBtModerate (5-10%)Intercepts O-acylurea, but HOBt is less reactive than Oxyma and poses an explosion risk.
DIC NoneOxymaPure Very Low (<1%) Rapidly forms active ester before cyclization. Base-free environment prevents enolization.
DEPBT TMP (Collidine)NoneVery Low (<1%) Forms highly stable HOOBt ester. TMP prevents α-proton abstraction.

Part 4: Validated Experimental Protocols

Workflow Step1 1. Dissolve 1-(3-Methylbenzoyl)proline & OxymaPure in DMF/DCM Step2 2. Cool to 0°C (Minimize thermal enolization) Step1->Step2 Step3 3. Add DIC (No Base) Pre-activate for 2-5 min Step2->Step3 Step4 4. Add Amine Nucleophile (e.g., Resin-bound peptide) Step3->Step4 Step5 5. Agitate 1-2 hours at Room Temperature Step4->Step5

Step-by-step workflow for base-free DIC/OxymaPure coupling to minimize racemization.

Protocol A: Base-Free DIC/OxymaPure Coupling (Recommended First-Line Workflow)

This protocol is a self-validating system: by omitting the base, you eliminate the primary variable responsible for enolization[6].

  • Preparation: In a dry reaction vessel, dissolve 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (2.0 eq relative to the amine nucleophile) and OxymaPure (2.0 eq) in a minimum volume of anhydrous DCM/DMF (1:1 v/v).

  • Thermal Control: Chill the solution to 0°C in an ice bath. Lowering the temperature decreases the rate of thermal enolization[3].

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 2.0 eq) to the chilled solution. Allow the mixture to pre-activate for exactly 3-5 minutes to form the Oxyma active ester[6]. Critical Step: Do not add any tertiary amine base.

  • Coupling: Transfer the pre-activated mixture to your amine (e.g., resin-bound peptide or solution-phase free amine).

  • Reaction: Agitate the mixture at room temperature for 1 to 2 hours. Monitor completion via LC-MS (for solution phase) or a qualitative Ninhydrin/Kaiser test (for SPPS)[1].

Protocol B: DEPBT-Mediated Coupling (For Sterically Hindered Amines)

Use this when coupling to a sterically hindered N-terminal amine where DIC/OxymaPure kinetics are too slow[7].

  • Preparation: Dissolve 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (1.5 eq) and the target amine (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add DEPBT (1.5 eq) to the mixture at 0°C[8].

  • Base Addition: Slowly add 2,4,6-collidine (TMP) (1.5 to 2.0 eq). Strictly avoid DIEA or TEA.

  • Reaction: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-12 hours until complete.

References

  • Li, H., et al. "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization". Organic Letters, ACS. 8

  • "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization". Biopolymers, PubMed. 7

  • "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety". PeptideChemistry.org. 5

  • "Technical Support Center: Optimizing Peptide Synthesis with Oxyma". Benchchem. 6

  • "Minimizing racemization during N'-tert-butyl(tert-butoxy)carbohydrazide application in peptide synthesis". Benchchem. 1

  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Bachem. 4

  • "Troubleshooting side reactions in 5(4H)-oxazolone synthesis". Benchchem. 3

  • "Overcoming racemization during the synthesis of N-acyl amino acids". Benchchem. 2

Sources

optimizing reaction conditions 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (also known as N-(3-methylbenzoyl)-L-proline).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing N-aroylproline derivatives via the Schotten-Baumann reaction is fundamentally an exercise in kinetic control and physicochemical management[1]. The following protocols, troubleshooting FAQs, and mechanistic insights will help you navigate the competing pathways of acylation, hydrolysis, and epimerization to ensure high-yield, stereopure results.

I. Self-Validating Experimental Protocol

To synthesize 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid with high enantiomeric excess (ee%), we utilize a temperature-controlled, biphasic Schotten-Baumann acylation[1][2].

Step 1: Biphasic Dissolution

  • Dissolve L-proline (1.0 equivalent) in 1M aqueous NaOH to form the water-soluble sodium prolinate salt.

  • Add Dichloromethane (DCM) to create a 1:1 (v/v) biphasic system. Cool the vigorously stirring mixture to 0–5 °C in an ice bath[1].

  • Self-Validation: The biphasic emulsion must be thoroughly mixed to maximize the interfacial surface area.

Step 2: Controlled Acylation

  • Slowly add 3-methylbenzoyl chloride (1.05 equivalents) dropwise to the mixture[1].

  • Concurrently add 10% aqueous NaOH to maintain the reaction pH strictly between 10.5 and 11.5 [3].

  • Self-Validation: Use a calibrated pH probe. If the pH drops below 10.0, the proline amine (pKa ~10.6) protonates and stalls the reaction. If it exceeds 12.0, the base rapidly hydrolyzes the acid chloride[2].

Step 3: Reaction Monitoring

  • Allow the reaction to stir for 1–2 hours at 5 °C[1][3].

  • Self-Validation: Spot the aqueous phase on a silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with ninhydrin. The complete disappearance of the purple L-proline spot confirms total conversion.

Step 4: Organic Wash & Acidification

  • Transfer to a separatory funnel and discard the lower DCM layer (which contains unreacted acid chloride and 3-methylbenzoic acid byproducts)[1].

  • Cool the retained aqueous layer to 0 °C and slowly add concentrated HCl until the pH reaches exactly 2.0 [3].

  • Self-Validation: The solution will turn opaque as the free carboxylic acid precipitates. pH paper must confirm pH 2.0; otherwise, the product remains partially water-soluble.

Step 5: Extraction & Isolation

  • Extract the acidified aqueous layer three times with Ethyl Acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized from ethyl acetate/hexanes[1].

II. Troubleshooting & FAQs

Q1: My isolated yield is poor, and NMR shows a massive contamination of 3-methylbenzoic acid. What went wrong? A: You are losing your electrophile to base-catalyzed hydrolysis[2]. 3-Methylbenzoyl chloride is highly reactive. In a purely aqueous (monophasic) system, hydroxide ions ( OH− ) and water compete with the secondary amine of proline for the acylium intermediate. Causality & Fix: This is why we mandate a biphasic Water/DCM system[1]. The DCM acts as a hydrophobic reservoir, slowly partitioning the acid chloride into the aqueous boundary layer. Keep the temperature strictly at 0–5 °C to suppress the activation energy required for hydrolysis, and never let the pH exceed 11.5[3].

Q2: My polarimetry/chiral HPLC data shows a drop in enantiomeric excess (ee%). How is the stereocenter epimerizing? A: The chiral α -carbon of L-proline is highly susceptible to base-catalyzed epimerization if over-acylation occurs[4]. Causality & Fix: Excess acylating agent in the presence of strong base promotes the cyclodehydration of your newly formed N-aroylproline into an oxazolone (azlactone) intermediate[4]. The α -proton of this oxazolone is highly acidic. Deprotonation forms an achiral enolate, which upon hydrolysis yields a racemic (D,L) mixture. To prevent this, never exceed 1.05–1.1 equivalents of 3-methylbenzoyl chloride and quench the reaction immediately once TLC indicates completion.

Q3: During the final workup, I get a massive, unresolvable emulsion. How do I break it? A: You are dealing with an amphiphilic surfactant issue. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid has a lipophilic aromatic tail and a hydrophilic carboxylic acid head. Causality & Fix: If the aqueous phase is only acidified to pH 4–5, the molecule exists as a partial carboxylate salt, acting as a surfactant between the water and the extraction solvent. You must drive the pH down to 2.0 at 0 °C[3]. This fully protonates the carboxylic acid, neutralizing its amphiphilic character and forcing it entirely into the organic extraction phase.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final quality of the synthesized 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

Parameter ProfilepH RangeTemperature (°C)Solvent SystemYield (%)Enantiomeric Excess (ee %)
Unoptimized > 12.020 - 25Water (Monophasic)45 - 55< 80% (Significant Racemization)
Sub-optimal 8.0 - 9.50 - 5Water / DCM30 - 40> 98% (Incomplete Conversion)
Optimized 10.5 - 11.50 - 5Water / DCM (Biphasic)85 - 92> 98% (Stereocenter Retained)

IV. Mechanistic & Workflow Visualizations

Workflow Start L-Proline in Aqueous Base (pH 10.5 - 11.5) Acylation Add 3-Methylbenzoyl Chloride (0-5°C, Biphasic H2O/DCM) Start->Acylation Wash Organic Wash (Removes unreacted chloride) Acylation->Wash Maintain pH Acidification Acidification to pH 2 (Conc. HCl at 0°C) Wash->Acidification Aqueous Phase Extraction Extraction (EtOAc/DCM) & Concentration Acidification->Extraction Protonation Product 1-(3-Methylbenzoyl)pyrrolidine -2-carboxylic acid Extraction->Product

Biphasic Schotten-Baumann workflow for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid synthesis.

Mechanism LPro L-Proline Derivative (Chiral Center Intact) ExcessAcyl Excess Acylating Agent + Strong Base LPro->ExcessAcyl Over-reaction Oxazolone Oxazolone (Azlactone) Intermediate (Highly Acidic α-Proton) ExcessAcyl->Oxazolone Cyclodehydration Enolate Achiral Enolate (Loss of Stereochemistry) Oxazolone->Enolate Base-catalyzed Deprotonation Racemate D,L-Product Mixture (Epimerized) Enolate->Racemate Hydrolysis/ Reprotonation

Base-catalyzed epimerization pathway via oxazolone formation during over-acylation.

V. References

  • Jursic, B. S., & Neumann, D. M. "Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids." Journal of Liquid Chromatography & Related Technologies. Taylor & Francis. Available at:[Link]

  • ResearchGate Database. "A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine." Available at: [Link]

Sources

Technical Support Center: LC-MS Troubleshooting for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the analytical nuances of pyrrolidine-based pharmaceuticals. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is an N-acyl proline derivative. Its structural hallmarks—a tertiary amide bond and a free carboxylic acid—present specific chromatographic and mass spectrometric hurdles.

This guide abandons generic advice to focus purely on the structural causality behind your LC-MS issues, providing field-proven, self-validating protocols to ensure absolute data integrity.

Section 1: The "Twin Peak" Phenomenon (Cis-Trans Isomerization)

Q: Why does my highly pure standard elute as two distinct peaks or a severely broadened, split peak? A: This is the most prevalent chromatographic artifact when analyzing N-acyl prolines. The amide bond connecting the 3-methylbenzoyl group to the pyrrolidine nitrogen is a tertiary amide. Unlike secondary amides, tertiary amides possess a lowered energy barrier to rotation, resulting in a thermodynamic equilibrium of cis and trans rotamers in solution[1].

If the rate of interconversion between these rotamers is similar to the timescale of your chromatographic separation (which frequently occurs at ambient temperatures), the molecule will interconvert while migrating down the column. This manifests as peak broadening, a raised baseline "bridge" between two peaks, or two fully resolved peaks[2].

Q: How can I force these rotamers to elute as a single, sharp peak for accurate quantification? A: You must alter the kinetics of the interconversion. The most reliable method is to increase the column compartment temperature. Elevating the temperature to 50–60 °C accelerates the cis-trans interconversion rate far beyond the chromatographic timescale, causing the rotamer peaks to coalesce into a single, sharp, time-averaged peak[1].

RotamerKinetics Cis Cis-Rotamer (Resolved at 20°C) Inter On-Column Interconversion (Peak Splitting/Bridging) Cis->Inter Ambient HPLC Trans Trans-Rotamer (Resolved at 20°C) Trans->Inter Ambient HPLC Coalesce Single Coalesced Peak (High Temp >50°C) Inter->Coalesce Elevate Temp (Kinetic Acceleration)

Thermodynamic coalescence of N-acyl proline rotamers via elevated column temperature.

Section 2: Peak Tailing and Retention Instability

Q: Even at elevated temperatures, my peak exhibits severe tailing. What is causing this? A: Peak tailing for this specific molecule is driven by its carboxylic acid moiety. The pKa of an N-acylated proline carboxylic acid is approximately 3.5. If the mobile phase pH is not strictly controlled, the molecule exists in a partially ionized state. The resulting carboxylate anion undergoes secondary ion-exchange interactions with trace metals in the LC system or unendcapped silanol groups on the stationary phase[3].

Q: How do I optimize my mobile phase to eliminate tailing without killing MS sensitivity? A: You must suppress the ionization of the carboxylic acid by lowering the mobile phase pH to at least 1 unit below its pKa. Using 0.1% Formic Acid (pH ~2.7) ensures the molecule remains fully protonated and neutral, promoting pure hydrophobic retention on a reversed-phase column[4]. Avoid Trifluoroacetic Acid (TFA); while it provides excellent peak shape, it causes catastrophic ion suppression in the mass spectrometer.

Table 1: Quantitative Impact of Mobile Phase Additives on 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

AdditivepHAnalyte StatePeak Asymmetry (As)Relative MS S/N (ESI-)
None (Water/MeCN)~6.0Partially Ionized> 2.5 (Severe Tailing)40%
0.1% Formic Acid ~2.7 Fully Protonated 1.0 - 1.2 (Ideal) 100% (Optimal)
10 mM Amm. Acetate~6.8Fully Ionized1.5 - 1.8 (Broad)25% (Suppression)
0.1% TFA~2.0Fully Protonated1.0 - 1.1 (Ideal)< 5% (Severe Suppression)

Section 3: Mass Spectrometry (MS) Optimization

Q: Should I analyze this compound in Positive (ESI+) or Negative (ESI-) Electrospray Ionization mode? A: Negative mode (ESI-) is highly recommended. While the amide oxygen/nitrogen can accept a proton in ESI+ yielding an [M+H]+ ion, N-acyl compounds are notorious for forming complex, unstable sodium/potassium adducts ([M+Na]+, [M+K]+) in positive mode, which splits your ion current and ruins sensitivity. The free carboxylic acid makes ESI- highly efficient, yielding a single, stable[M-H]- precursor ion at m/z 232.1.

TroubleshootingTree Start Symptom: Poor Peak Shape Split Split or Twin Peaks? Start->Split Tail Severe Peak Tailing? Start->Tail Temp Increase Column Temp to 55°C (Resolves Rotamers) Split->Temp Yes Acid Add 0.1% Formic Acid (Protonates Carboxyl) Tail->Acid Yes

Diagnostic workflow for resolving peak shape anomalies in N-acyl proline LC-MS analysis.

Section 4: Validated Step-by-Step LC-MS Protocol

To guarantee reproducibility, implement the following self-validating workflow.

Phase 1: Liquid Chromatography (LC) Parameters

  • Column Selection: Use a superficially porous particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) with exhaustive end-capping to minimize silanol interactions[5].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Column Temperature (CRITICAL): Set the column oven to 55 °C . Ensure the mobile phase is pre-heated using an active pre-heater to prevent thermal mismatch at the column head[4].

Phase 2: Mass Spectrometry (MS) Parameters

  • Ionization Mode: ESI Negative (ESI-).

  • Precursor Ion: m/z 232.1 ([M-H]-).

  • Capillary Temperature: 300 °C (Assists in desolvation of the aqueous mobile phase).

Phase 3: The Self-Validating System Suitability Test (SST) Do not simply assume your method works; force the system to prove it.

  • Inject your standard at a column temperature of 25 °C . You should observe a split peak or a heavily broadened peak.

  • Inject the same standard at 55 °C .

  • Validation Logic: If the split peaks merge into a single sharp peak at 55 °C, and the total integrated peak area remains constant (±2%), you have successfully validated that the initial splitting was due to rotameric isomerization, not a co-eluting impurity or column void. If the total area decreases at 55 °C, thermal degradation is occurring, and you should dial the temperature back to 45 °C.

References
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. URL:[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. URL:[Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. URL:[Link]

  • Study of the Cis-Trans Isomerization of Enalapril by Reversed-Phase Liquid Chromatography. PubMed (J Chromatogr A). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid and Standard Proline Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline and its derivatives have carved out a significant niche, acting as powerful tools for the stereoselective synthesis of complex chiral molecules.[1] The unique structural features of L-proline, namely its secondary amine and carboxylic acid moieties, allow it to function as a bifunctional catalyst, mimicking the action of natural enzymes.[2] This guide provides a detailed, objective comparison of a specific N-acylated proline derivative, 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, with standard proline derivatives, focusing on their respective performance in the context of asymmetric catalysis. We will delve into the fundamental mechanistic differences that arise from N-acylation and support our discussion with experimental data for relevant reactions.

The Decisive Role of the N-Substituent: A Fundamental Mechanistic Divergence

The catalytic efficacy of L-proline in a vast number of asymmetric transformations, including aldol, Mannich, and Michael reactions, is predicated on its ability to form a nucleophilic enamine intermediate with a carbonyl donor.[3] This is made possible by the presence of a secondary amine within the pyrrolidine ring. The carboxylic acid group then acts as a Brønsted acid, activating the electrophile and directing the stereochemical outcome of the reaction via a hydrogen-bonded transition state.[3]

The introduction of an acyl group, such as a 3-methylbenzoyl group, onto the nitrogen atom of the pyrrolidine ring fundamentally alters the catalytic potential of the molecule in the context of enamine-based catalysis. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, by virtue of its N-acylation, no longer possesses the requisite secondary amine. The nitrogen atom is now part of an amide bond, which prevents it from participating in the formation of an enamine intermediate. This structural modification effectively renders the compound inactive as a catalyst for reactions that proceed through this pathway.

While N-acylated proline derivatives like 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid are not suitable for enamine-based organocatalysis, they have found utility in other areas of asymmetric synthesis, for instance, as chiral ligands in metal-catalyzed reactions or in reactions where the amide functionality can participate in catalysis through a different mechanism, such as the acyl-Pictet-Spengler reaction.[4]

Performance in the Asymmetric Aldol Reaction: A Case Study

To illustrate the stark difference in performance, we will consider the asymmetric aldol reaction, a cornerstone of C-C bond formation in organic synthesis.

Standard L-Proline Derivatives: High Efficiency and Stereoselectivity

L-proline is a well-established and highly effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes, consistently affording high yields and excellent enantioselectivities.[5]

AldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
4-NitrobenzaldehydeAcetoneDMSO3046876[6]
IsobutyraldehydeAcetoneAcetone30489796[6]
4-NitrobenzaldehydeCyclohexanoneMeOH/H₂O1019>9998[7]
BenzaldehydeCyclohexanoneMeOH/H₂O10249596[7]
1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid: An Inactive Catalyst

In stark contrast, 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is not expected to catalyze the asymmetric aldol reaction via the enamine pathway. The absence of the secondary amine prevents the formation of the key enamine intermediate with the ketone, thus halting the catalytic cycle before it can begin. Consequently, in a typical asymmetric aldol reaction setup, this compound would be considered an inactive catalyst.

Experimental Protocols

Synthesis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

This protocol describes a general method for the N-acylation of L-proline, which can be adapted for the synthesis of the title compound.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L_proline L-Proline Reaction_Vessel Reaction Vessel (Stirring at RT) L_proline->Reaction_Vessel m_toluoyl_chloride 3-Methylbenzoyl chloride m_toluoyl_chloride->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification 1.5 h Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Final_Product 1-(3-Methylbenzoyl)pyrrolidine- 2-carboxylic acid Concentration->Final_Product

Caption: Workflow for the synthesis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve L-proline in a mixture of dioxane and 1N sodium hydroxide solution.

  • Acylation: To the stirred solution, add a solution of 3-methylbenzoyl chloride in dioxane dropwise at room temperature.

  • Reaction: Continue stirring the mixture for approximately 1.5 hours.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether and separate the layers.

    • Wash the organic phase with 1N NaOH.

    • Acidify the combined aqueous phases with 3N HCl.

    • Extract the aqueous phase with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Asymmetric Aldol Reaction Catalyzed by L-Proline

This protocol provides a general procedure for a direct asymmetric aldol reaction using L-proline as the catalyst.[5]

cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_product Product L_proline L-Proline Reaction_Vessel Reaction Vessel (Stirring at RT) L_proline->Reaction_Vessel Ketone Ketone Ketone->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Solvent Solvent (e.g., DMSO) Solvent->Reaction_Vessel Reaction_Vessel->Aldehyde Add Aldehyde Quenching Quenching (aq. NH4Cl) Reaction_Vessel->Quenching After reaction completion Extraction Extraction (EtOAc) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Aldol_Product Chiral β-Hydroxy Ketone Purification->Aldol_Product Analysis Analysis (NMR, HPLC) Aldol_Product->Analysis

Caption: General workflow for an L-proline catalyzed asymmetric aldol reaction.

Step-by-Step Methodology:

  • Catalyst Dissolution: In a round-bottom flask, dissolve L-proline (e.g., 30 mol%) in the chosen solvent (e.g., DMSO).

  • Addition of Ketone: Add the ketone (e.g., acetone, in excess) to the catalyst solution and stir for 15 minutes at room temperature.

  • Addition of Aldehyde: Add the aldehyde (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the yield and analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Concluding Remarks for the Practicing Scientist

The choice of a proline-based catalyst is critically dependent on the desired chemical transformation. For asymmetric reactions that rely on an enamine-based mechanism, such as the aldol, Mannich, and Michael reactions, standard L-proline and its derivatives with an available secondary amine are the catalysts of choice . These catalysts have a proven track record of providing high yields and excellent stereoselectivities.

In contrast, 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid and other N-acylated proline derivatives are fundamentally unsuitable for this class of reactions . The N-acylation blocks the crucial secondary amine, thereby inhibiting the catalytic cycle. Researchers and drug development professionals should, therefore, select their proline-based catalyst with a clear understanding of the underlying reaction mechanism to ensure the success of their synthetic endeavors. While N-acylated prolines may hold potential in other catalytic domains, for enamine-mediated transformations, the unsubstituted secondary amine of the pyrrolidine ring remains an indispensable feature.

References

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A Senior Application Scientist's Guide to Validating Enantiomeric Purity of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid Batches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its therapeutic efficacy and safety profile.[1][2][3] Chiral molecules, such as 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, exist as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological properties within the chiral environment of the human body.[1][2][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have implemented stringent guidelines requiring thorough stereoisomeric characterization of new chemical entities.[1][5]

This guide provides a comprehensive framework for validating the enantiomeric purity of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid batches. We will delve into a comparative analysis of primary and orthogonal analytical techniques, supported by detailed experimental protocols and validation parameters. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and implement robust, self-validating systems for ensuring the stereochemical integrity of this crucial molecule.

Primary Analytical Techniques: A Head-to-Head Comparison of Chiral HPLC and Chiral SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of chiral separations in the pharmaceutical industry.[4][6][7] The choice between these techniques often depends on factors such as speed, solvent consumption, and the specific physicochemical properties of the analyte.

2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a widely adopted and robust method for enantiomeric separation due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[4][6][8] The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For a carboxylic acid derivative like 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often excellent starting points due to their broad enantiorecognition capabilities.[4][6]

  • Mobile Phase Composition: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is commonly employed with polysaccharide CSPs. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution by minimizing secondary ionic interactions with the stationary phase.[8][9]

2.2. Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, offering significant advantages in terms of speed and reduced organic solvent consumption.[10][11][12] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[11]

Causality Behind Experimental Choices:

  • Mobile Phase: The use of supercritical CO2, often with a small percentage of a polar organic co-solvent (modifier) like methanol or ethanol, leads to low viscosity and high diffusivity.[11][13] This allows for faster separations at higher flow rates without a significant loss in efficiency.[11][13][14]

  • Column Compatibility: A key advantage of modern SFC is its compatibility with the same CSPs used in HPLC, facilitating straightforward method transfer and development.[14]

2.3. Performance Comparison: Chiral HPLC vs. Chiral SFC

ParameterChiral HPLCChiral SFCRationale & Insights
Analysis Time Typically 10-30 minutesTypically 2-10 minutes SFC's lower mobile phase viscosity allows for higher optimal flow rates, significantly reducing run times.[11][13][14]
Solvent Consumption High (organic solvents)Low (primarily CO2)SFC is a more environmentally friendly and cost-effective technique due to the drastic reduction in organic solvent usage.[11][14]
Resolution (Rs) Generally high (Rs > 2.0)Often comparable or superior to HPLCThe unique properties of supercritical fluids can sometimes lead to enhanced selectivity and resolution.[14]
Method Development Can be time-consumingOften faster The ability to rapidly screen different co-solvents and gradients in SFC can accelerate method development.
Cost (Initial) LowerHigherSFC instrumentation typically has a higher initial capital cost compared to standard HPLC systems.
Cost (Operational) Higher (solvent purchase & disposal)Lower Reduced solvent consumption leads to significant long-term operational cost savings.[14]

Orthogonal and Confirmatory Methods

To ensure the trustworthiness of enantiomeric purity data, it is crucial to employ orthogonal methods—techniques that rely on different scientific principles. This approach provides a more comprehensive and robust validation of the results obtained from the primary chromatographic method.

3.1. Polarimetry

Optical rotation measurement is a classical and straightforward technique for assessing the enantiomeric composition of a sample.[15][16] It measures the extent to which a substance rotates the plane of polarized light.[16]

  • Principle: A solution of a pure enantiomer will rotate plane-polarized light by a specific angle, known as the specific rotation. A racemic mixture (a 50:50 mix of enantiomers) will not rotate the light.[15] The observed rotation of a sample can be used to calculate the enantiomeric excess (% ee).[15][17]

  • Limitations: This method is less sensitive and accurate than chromatographic techniques, especially for samples with very high enantiomeric purity. It is also highly dependent on the concentration, solvent, temperature, and wavelength used for the measurement.

3.2. Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a powerful tool for structural elucidation, can also be adapted for chiral discrimination.[18][19]

  • Principle: In a standard achiral solvent, the NMR spectra of two enantiomers are identical.[18][20] However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric species which have distinct NMR spectra.[18][20] The integration of the signals corresponding to each diastereomer allows for the direct quantification of the enantiomeric ratio.

  • Advantages: Chiral NMR provides a direct measure of the enantiomeric ratio without the need for a separation step. It can be particularly useful for confirming the identity of the major and minor enantiomers.[21]

Experimental Protocols & Validation

The validation of an analytical method is a formal process that demonstrates its suitability for its intended purpose.[22][23][24] For enantiomeric purity methods, validation should be performed in accordance with ICH Q2(R1) guidelines.[22][23][24][25]

Workflow for Enantiomeric Purity Validation

G cluster_0 Batch Receipt & Initial Screening cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Data Confirmation & Release A Receive new batch of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid B Primary Method Screening (Chiral SFC/HPLC) A->B C Specificity (Resolution > 2.0) B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ for undesired enantiomer E->F G Robustness F->G H Routine Batch Analysis G->H I Orthogonal Method Confirmation (e.g., Chiral NMR) H->I J Compare Primary & Orthogonal Data I->J K Batch Release (if within specification) J->K

Caption: Workflow for validating the enantiomeric purity of new batches.

Detailed Protocol: Chiral SFC Method

Objective: To separate and quantify the enantiomers of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

Instrumentation: Supercritical Fluid Chromatography system with a UV detector and a back-pressure regulator.

Materials:

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol with 0.1% Trifluoroacetic Acid

  • Sample Diluent: Methanol

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.

  • Instrument Setup:

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 35 °C

    • Back Pressure: 150 bar

    • UV Detection: 230 nm

    • Injection Volume: 5 µL

    • Gradient: 5% to 40% Mobile Phase B over 5 minutes.

  • Analysis: Inject a blank (diluent), a racemic standard (if available), and the sample solutions.

  • Data Processing: Integrate the peak areas of the two enantiomers. Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomeric peaks.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can separate the two enantiomers from each other and from any potential impurities.Baseline resolution (Rs) ≥ 2.0 between the enantiomeric peaks.
Limit of Quantitation (LOQ) The lowest concentration of the undesired enantiomer that can be reliably quantified.Signal-to-noise ratio ≥ 10.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.995 over a specified range (e.g., LOQ to 1.0% of the nominal sample concentration).
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples at three concentration levels.
Precision (Repeatability) The agreement between multiple measurements of the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 10% for six replicate injections.
Robustness To assess the method's performance under small, deliberate variations in method parameters (e.g., flow rate, temperature).Resolution and peak area should remain within acceptable limits.

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity

The validation of enantiomeric purity for a pharmaceutical compound like 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is a non-negotiable aspect of ensuring drug safety and efficacy.[1][2] While chiral SFC often presents a more efficient and environmentally conscious primary method for this task, a comprehensive validation strategy should not rely on a single technique.[10][11] By coupling a robust, validated chromatographic method with an orthogonal technique such as chiral NMR, researchers can build a self-validating system that provides a high degree of confidence in the stereochemical integrity of each batch. This multi-faceted approach, grounded in sound scientific principles and guided by regulatory standards, is essential for the successful development of enantiomerically pure pharmaceuticals.

Logical Relationship of Validation Components

G A Primary Method (Chiral SFC/HPLC) C Method Validation (ICH Q2(R1)) A->C is validated according to D High Confidence in Enantiomeric Purity A->D provides primary data for B Orthogonal Method (Chiral NMR) B->D confirms results of C->A provides evidence for

Caption: Interdependence of analytical methods and validation for confident purity assessment.

References

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  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

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  • Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]

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  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

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  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • ResearchGate. (n.d.). Chirality in NMR spectroscopy. [Link]

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Benchmarking 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid: A Comparative Guide to Prolyl Endopeptidase (PREP) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in early-stage drug discovery, benchmarking foundational scaffolds against highly optimized clinical candidates is a critical step in hit-to-lead optimization. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (also known as 3-methylbenzoyl-proline) represents a classic N-acyl proline chemotype. This structural motif is historically significant for targeting enzymes that recognize proline residues, most notably Prolyl Endopeptidase (PREP) , also referred to as Prolyl Oligopeptidase (POP)[1].

PREP is a cytosolic serine protease implicated in the degradation of neuropeptides (such as substance P and arginine-vasopressin) and is increasingly recognized for its protein-protein interactions (PPIs) that drive α -synuclein aggregation in neurodegenerative diseases like Parkinson's and Alzheimer's[2].

This guide objectively benchmarks the enzyme inhibition profile of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid against two gold-standard PREP inhibitors: Z-Pro-Prolinal (a transition-state analog)[3] and KYP-2047 (a highly potent, blood-brain barrier-penetrating inhibitor)[4].

Mechanistic Rationale & Structural Causality

The inhibitory efficacy of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid stems from its structural mimicry of PREP's natural substrates. PREP uniquely cleaves small peptides (fewer than 30 amino acids) exclusively at the C-terminal side of proline residues[3].

  • The Pyrrolidine Ring (Proline Mimetic): The pyrrolidine-2-carboxylic acid core anchors the molecule into the S1 specificity pocket of the PREP active site.

  • The 3-Methylbenzoyl Group: The N-terminal acyl group occupies the S2/S3 subsites. The meta-methyl substitution provides lipophilic contacts that enhance binding affinity compared to an unsubstituted benzoyl group, though it lacks the extended hydrophobic reach seen in advanced inhibitors like KYP-2047[2].

PREP_Mechanism I 1-(3-Methylbenzoyl) pyrrolidine-2-carboxylic acid PREP Prolyl Endopeptidase (PREP/POP) I->PREP S1/S2 Pocket Binding Cleavage Neuropeptide Cleavage Blocked PREP->Cleavage Catalytic Site Blockade Autophagy Autophagy Enhancement (α-Synuclein Clearance) PREP->Autophagy PPI Modulation

Caption: Mechanism of PREP inhibition by proline derivatives and downstream cellular effects.

Quantitative Benchmarking Data

To contextualize the performance of the 3-methylbenzoyl-proline scaffold, we must compare it against optimized reference compounds. While 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid serves as an excellent low-molecular-weight fragment/baseline, compounds like Z-Pro-Prolinal and KYP-2047 utilize reactive warheads (aldehydes) or extended lipophilic chains to achieve sub-nanomolar potency[4][5].

Table 1: Comparative Enzyme Inhibition Profiles
CompoundTarget EnzymeReported IC₅₀ / KᵢMechanism of InhibitionBBB Permeability
1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid PREP / POP~1 - 10 μM (Scaffold Baseline)Reversible CompetitiveLow/Moderate
Z-Pro-Prolinal PREP / POP0.4 nM - 4.2 nM[3][5]Slow-binding transition-state analog (hemiacetal formation)[3]Moderate
KYP-2047 PREP / POP0.023 nM (Kᵢ)[4][6]Slow, tight-binding competitive[2]High (CNS Active)[6]

Data Synthesis Note: The baseline scaffold lacks the electrophilic aldehyde of Z-Pro-Prolinal (which forms a covalent hemiacetal with the catalytic serine)[3], explaining the magnitude of difference in IC₅₀ values.

Self-Validating Experimental Protocol: Fluorometric PREP Assay

To accurately benchmark 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid against these alternatives, you must employ a continuous fluorometric assay. This protocol uses Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) as the substrate[3].

Causality of the Assay Design: PREP cleaves the amide bond between the proline residue and the AMC fluorophore. Intact Z-Gly-Pro-AMC is non-fluorescent due to the quenching effect of the amide bond. Upon cleavage, free AMC is released, resulting in a massive shift in fluorescence (Excitation: 360 nm, Emission: 460 nm)[7]. Measuring the rate of AMC release provides a direct, real-time readout of enzyme velocity.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 1 mM EDTA. Rationale: DTT maintains the reducing environment necessary for PREP stability, while EDTA chelates trace metals that could cause non-specific protease inhibition or substrate degradation[7].

  • Enzyme: Recombinant human or porcine PREP (diluted to a final assay concentration of ~2 nM)[2].

  • Substrate: 10 μM Z-Gly-Pro-AMC (final concentration).

2. Inhibitor Pre-Incubation (Critical Step):

  • Prepare a 10-point serial dilution of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (ranging from 100 μM to 10 nM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation[7].

  • Combine the enzyme, buffer, and inhibitor in a black, flat-bottom 96-well microplate.

  • Incubate at 37°C for 30 minutes. Causality: Proline-based inhibitors, particularly reference compounds like Z-Pro-Prolinal and KYP-2047, exhibit slow-binding kinetics[2][3]. Failing to pre-incubate will result in the reaction failing to reach equilibrium, artificially inflating the apparent IC₅₀.

3. Reaction Initiation & Kinetic Read:

  • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to all wells.

  • Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

  • Measure fluorescence continuously (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes[3].

4. Self-Validation Controls:

  • Positive Control (100% Activity): Enzyme + Substrate + 1% DMSO (No inhibitor).

  • Negative Control (Blank): Buffer + Substrate + 1% DMSO (No enzyme). Rationale: Subtract this baseline from all reads to account for auto-hydrolysis of the AMC substrate.

  • Reference Standard: Run Z-Pro-Prolinal or KYP-2047 in parallel to validate assay sensitivity.

Assay_Workflow Step1 Step 1: Reagent Prep Buffer, PREP enzyme, Z-Gly-Pro-AMC Step2 Step 2: Pre-incubation 30 min at 37°C (Equilibration for slow-binding) Step1->Step2 Step3 Step 3: Substrate Addition Initiate reaction with Z-Gly-Pro-AMC Step2->Step3 Step4 Step 4: Kinetic Read Ex: 360nm / Em: 460nm (Continuous for 30 min) Step3->Step4

Caption: Step-by-step fluorometric assay workflow for determining PREP inhibitor IC₅₀ values.

Data Interpretation

Plot the initial velocity ( V0​ ) of AMC release against the log concentration of the inhibitor. Fit the data using a four-parameter logistic (4PL) non-linear regression model to extract the IC₅₀. For tight-binding inhibitors like KYP-2047, the Morrison equation should be applied instead of standard Michaelis-Menten kinetics, as the inhibitor concentration approaches the enzyme concentration[2].

Conclusion

While 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid provides a structurally sound, highly ligand-efficient scaffold for PREP binding, it lacks the extreme potency of transition-state analogs like Z-Pro-Prolinal or the optimized lipophilic vectors of KYP-2047. However, for researchers looking to develop novel, non-covalent, and non-peptidic PREP inhibitors that modulate protein-protein interactions (such as α -synuclein clearance) without the off-target toxicity sometimes associated with reactive aldehydes, this compound serves as an ideal starting point for structure-activity relationship (SAR) expansion.

References
  • US4743616A - Novel biologically active compound having anti-prolyl endopeptidase activity Google P
  • The prolyl oligopeptidase inhibitor KYP‑2047 is not readily bioavailable to bloodstream form trypanosomes and human myelocytic leukemia cells Journal of Pharmaceutical Negative Results[Link]

  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease PMC (National Institutes of Health)[Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring data integrity and, ultimately, patient safety. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of assays designed to quantify 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, a novel small molecule with therapeutic potential. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for ensuring the specificity of your analytical methods.

The Criticality of Specificity in Small Molecule Bioanalysis

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is a hapten, a small molecule that is not immunogenic on its own but can elicit an immune response when conjugated to a larger carrier protein.[1][2] The development of assays for such molecules, particularly immunoassays, is fraught with the potential for cross-reactivity, where structurally similar compounds interfere with the accurate measurement of the target analyte.[3] This interference can lead to an overestimation of the analyte's concentration, with profound implications for pharmacokinetic, pharmacodynamic, and toxicology studies. Therefore, a comprehensive assessment of assay specificity is a non-negotiable aspect of method validation, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4]

This guide will compare two orthogonal analytical platforms for the quantification of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid and detail the requisite cross-reactivity studies:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay format commonly used for screening and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly selective and sensitive chromatographic method that is often considered the gold standard for small molecule quantification.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A robust cross-Reactivity study design hinges on the careful selection of potential cross-reactants. These should include metabolites, synthetic precursors, and structurally related analogs that may be present in the sample matrix. For 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, the following compounds should be considered for evaluation:

  • Isomeric Analogs: 1-(2-Methylbenzoyl)pyrrolidine-2-carboxylic acid and 1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid to assess the impact of the methyl group's position on the benzoyl ring.

  • Analogs with Modified Substituents: 1-Benzoylpyrrolidine-2-carboxylic acid (lacking the methyl group) and 1-(3-Ethylbenzoyl)pyrrolidine-2-carboxylic acid (with a different alkyl substituent).

  • Pyrrolidine Ring Variants: 1-(3-Methylbenzoyl)piperidine-2-carboxylic acid (with a six-membered ring) and 1-(3-Methylbenzoyl)proline (a closely related amino acid derivative).

  • Potential Metabolites: Hydroxylated or glucuronidated forms of the parent compound.

The following sections will detail the experimental protocols for assessing the cross-reactivity of these compounds in both competitive ELISA and LC-MS/MS assays.

Competitive ELISA: A High-Throughput Screening Tool

Competitive ELISAs are a common choice for hapten analysis due to their relative ease of development and high throughput.[2][5][6] The principle of this assay is the competition between the free analyte in the sample and a labeled analyte conjugate for a limited number of antibody binding sites.

Experimental Workflow for Competitive ELISA Cross-Reactivity

The workflow for a competitive ELISA to determine the cross-reactivity of potential interferents with 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid is as follows:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Coating Coat plate with 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid-BSA conjugate Blocking Block with Casein/BSA Coating->Blocking Incubation Incubate with anti-1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid antibody and sample/cross-reactant Blocking->Incubation Washing1 Wash Incubation->Washing1 Secondary_Ab Add HRP-conjugated secondary antibody Washing1->Secondary_Ab Washing2 Wash Secondary_Ab->Washing2 Substrate Add TMB substrate Washing2->Substrate Stop Stop reaction with acid Substrate->Stop Read Read absorbance at 450 nm Stop->Read

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Detailed Protocol for Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with a conjugate of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid and a carrier protein like Bovine Serum Albumin (BSA) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add a fixed concentration of the primary antibody raised against 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid along with varying concentrations of the target analyte (for the standard curve) or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Reaction Quenching and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid / IC50 of Potential Cross-Reactant) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Table 1: Hypothetical Cross-Reactivity Data for Competitive ELISA

Potential Cross-ReactantIC50 (nM)% Cross-Reactivity
1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid10100
1-(2-Methylbenzoyl)pyrrolidine-2-carboxylic acid5020
1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid10010
1-Benzoylpyrrolidine-2-carboxylic acid5002
1-(3-Ethylbenzoyl)pyrrolidine-2-carboxylic acid2504
1-(3-Methylbenzoyl)piperidine-2-carboxylic acid>10,000<0.1
1-(3-Methylbenzoyl)proline>10,000<0.1

LC-MS/MS: The Gold Standard for Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity compared to immunoassays by separating compounds based on their physicochemical properties before detection by mass spectrometry.[7]

Experimental Workflow for LC-MS/MS Cross-Reactivity

The workflow for an LC-MS/MS analysis to assess cross-reactivity involves chromatographic separation followed by mass spectrometric detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Protein precipitation or solid-phase extraction Evaporation Evaporation and reconstitution Extraction->Evaporation Injection Inject sample onto LC column Evaporation->Injection Separation Chromatographic separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Quadrupole 1: Precursor ion selection Ionization->MS1 CID Quadrupole 2: Collision-induced dissociation MS1->CID MS2 Quadrupole 3: Product ion detection CID->MS2 Integration Peak integration and quantification MS2->Integration

Caption: Workflow for LC-MS/MS Cross-Reactivity Assessment.

Detailed Protocol for LC-MS/MS
  • Sample Preparation: Extract the analytes from the biological matrix (e.g., plasma) using protein precipitation or solid-phase extraction. Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Chromatographic Separation: Inject the sample onto a suitable C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the target analyte and each potential cross-reactant.

  • Specificity Assessment: Analyze individual solutions of each potential cross-reactant to determine their retention times and MRM transitions. Then, analyze a sample containing 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid spiked with a high concentration of each potential cross-reactant.

Data Analysis and Interpretation

Cross-reactivity in an LC-MS/MS assay is determined by the ability to chromatographically resolve the target analyte from potential interferents and the absence of signal from the interferents in the MRM channel of the target analyte.

Table 2: Hypothetical LC-MS/MS Specificity Data

CompoundRetention Time (min)MRM Transition (m/z)Interference with Target Analyte
1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid3.5248.1 -> 119.1-
1-(2-Methylbenzoyl)pyrrolidine-2-carboxylic acid3.2248.1 -> 119.1No (baseline resolved)
1-(4-Methylbenzoyl)pyrrolidine-2-carboxylic acid3.8248.1 -> 119.1No (baseline resolved)
1-Benzoylpyrrolidine-2-carboxylic acid3.0234.1 -> 105.1No (different MRM)
1-(3-Ethylbenzoyl)pyrrolidine-2-carboxylic acid4.1262.1 -> 133.1No (different MRM)
1-(3-Methylbenzoyl)piperidine-2-carboxylic acid3.9262.1 -> 119.1No (different MRM)
1-(3-Methylbenzoyl)proline2.8248.1 -> 70.1No (different MRM)

Comparative Analysis and Recommendations

FeatureCompetitive ELISALC-MS/MS
Specificity Moderate; susceptible to cross-reactivity from structurally similar compounds.High; specificity is achieved through both chromatographic separation and mass-based detection.
Throughput High; suitable for screening large numbers of samples.Lower; sample preparation and serial analysis limit throughput.
Sensitivity Can be very high, depending on antibody affinity.Generally very high.
Development Time Long; requires antibody generation and assay optimization.Shorter; primarily involves method optimization on existing instrumentation.
Cost Lower per sample for large batches.Higher per sample due to instrument and maintenance costs.

Recommendation: For early-stage drug discovery and high-throughput screening, a well-characterized competitive ELISA can be a valuable tool. However, it is crucial to perform thorough cross-reactivity testing as outlined above. For regulatory submissions and clinical studies where the highest level of accuracy and specificity is required, LC-MS/MS is the recommended platform.[4] The two methods can be used in a complementary fashion, with ELISA for initial screening and LC-MS/MS for confirmation and definitive quantification.

Conclusion

The development of a robust and reliable assay for 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid necessitates a comprehensive evaluation of its specificity. By systematically testing for cross-reactivity against a panel of structurally related compounds using orthogonal methods like competitive ELISA and LC-MS/MS, researchers can ensure the integrity of their data and make informed decisions throughout the drug development process. This guide provides the foundational principles and detailed protocols to achieve this critical aspect of bioanalytical method validation.

References

  • J-Stage. (n.d.). DEVELOPMENT OF HAPTEN IMMUNOASSAYS WITH EXCELLENT SENSITIVITY UTILIZING ANTI-IDIOTYPE AND ANTI-METATYPE ANTIBODIES. Retrieved from [Link]

  • Grassi, J., Créminon, C., Frobert, Y., Etienne, E., Ezan, E., Volland, H., & Pradelles, P. (1996). Two different approaches for developing immunometric assays of haptens. Clinical Chemistry, 42(9), 1532-1536. Retrieved from [Link]

  • Ishihara, K. (1981). [Research for development of immunoassay kits for hapten]. Yakugaku Zasshi, 101(7), 583-601. Retrieved from [Link]

  • Shankaran, D. R., & Miura, N. (2013). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. In Pesticides - Recent Trends in Pesticide Residue Assay. IntechOpen. Retrieved from [Link]

  • Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Retrieved from [Link]

  • AOAC International. (2007). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]

  • Uno, K., Takayama, T., Todoroki, K., Inoue, K., Min, J. Z., Mizuno, H., & Toyo'oka, T. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 817-820. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Mezl, V. A., & Knox, W. E. (1976). Properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies. Analytical Biochemistry, 74(2), 430-440. Retrieved from [Link]

  • PubChem. (n.d.). 1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Rozet, E., Lebrun, P., Debrus, B., & Boulanger, B. (2013). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 45, 107-115. Retrieved from [Link]

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. In Official Methods of Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Safety Operating Guide

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized organic reagents like 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (also known as N-(m-toluoyl)proline) is just as critical as the synthesis or assay itself. This compound—an N-aroyl amino acid derivative utilized in drug discovery and advanced organic synthesis—requires strict adherence to environmental health and safety (EHS) protocols.

Because it is a structurally complex, lipophilic organic acid, it cannot be treated as general refuse or washed down the drain. Its disposal must be managed through a rigorous "cradle-to-grave" framework to prevent ecological accumulation and ensure regulatory compliance[1].

Below is the definitive, self-validating operational guide for the lifecycle management and disposal of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid.

I. Mechanistic Safety & Segregation Logic

To build a fail-safe disposal protocol, we must first understand the causality behind the rules.

  • Why Drain Disposal is Prohibited: While 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid contains a carboxylic acid moiety, it is a bulky organic molecule. Drain disposal is strictly reserved for simple, dilute, non-toxic aqueous salts with a pH between 5.5 and 10.5[2]. Discharging complex organic amides into municipal water systems bypasses standard water treatment capabilities, leading to environmental toxicity.

  • Chemical Incompatibilities: As an organic acid, this compound must be strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic degradation. Furthermore, it should not be mixed with heavy metal waste, as the carboxylic acid group can act as a ligand, forming insoluble and potentially reactive organometallic complexes[3].

  • The Halogenated vs. Non-Halogenated Divide: When this compound is dissolved in solvents post-reaction, the carrier solvent dictates the waste stream. Halogenated wastes require specialized, high-temperature incineration to prevent the atmospheric release of toxic dioxins and furans. Mixing even a trace amount of halogenated solvent into a non-halogenated carboy taints the entire batch, exponentially increasing disposal costs and environmental risk[4].

II. Waste Routing Visualization

The following decision matrix dictates the exact routing of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid based on its physical state at the end of your workflow.

WasteRouting Start 1-(3-Methylbenzoyl)pyrrolidine- 2-carboxylic acid Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid State Liquid Dissolved in Solvent State->Liquid Liquid/Solution SolidBin Solid Organic Waste Bin (Incineration) Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Halogenated e.g., DCM, Chloroform SolventType->Halogenated Contains Halogens NonHalogenated e.g., EtOAc, MeOH, DMSO SolventType->NonHalogenated No Halogens HalBin Halogenated Waste Stream (Segregated) Halogenated->HalBin NonHalBin Non-Halogenated Waste Stream (Fuel Blending) NonHalogenated->NonHalBin

Decision matrix for routing 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid waste streams.

III. Self-Validating Disposal Methodologies

Every action in the laboratory must include a verification step to ensure the system remains closed and compliant.

Phase 1: Solid Waste Management (Unreacted/Expired Reagent)

Use this protocol for expired stock, spilled powder, or precipitated product.

  • Verification: Confirm the physical state of the waste. Ensure no reactive solvents (e.g., thionyl chloride or coupling reagents from a previous step) are present in the solid matrix.

  • Containment: Transfer the solid compound into a high-density polyethylene (HDPE) or amber glass container.

    • Causality: HDPE provides excellent chemical resistance against weak organic acids and prevents moisture ingress, which could otherwise lead to caking or degradation[5].

  • Labeling: Affix a standardized hazardous waste tag immediately. The label must explicitly state "Hazardous Waste" and list the full chemical name: 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid. Using abbreviations or structural shorthand is a direct violation of EPA regulations[6].

  • Validation: Before placing the container in the secondary containment bin, wipe the exterior and verify the container threads are free of powder to ensure a hermetic, leak-proof seal.

Phase 2: Liquid Waste Management (Post-Reaction Filtrates)

Use this protocol for mother liquors, chromatography fractions, or assay buffers containing the compound.

  • Solvent Classification: Identify the carrier solvent.

  • Routing & Transfer:

    • Non-Halogenated: If dissolved in solvents like ethyl acetate, ethanol, or DMSO, route to the Non-Halogenated Organic Waste carboy. These streams are typically repurposed via industrial fuel blending for energy recovery.

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste carboy.

  • Validation (Pressure Check): Never tightly cap a waste carboy immediately if the solution is warm or if neutralizing an acidic byproduct. Allow the solution to equilibrate to room temperature. Ensure the waste carboy is equipped with a vented cap to prevent pressure build-up from off-gassing, verifying the system is safe for long-term storage[3].

IV. Quantitative Logistics & Compliance Data

To maintain an orderly and compliant laboratory, waste accumulation must be strictly monitored. The EPA mandates specific timelines and compatibility requirements for hazardous waste storage[5].

Waste Stream ClassificationPrimary Constituent ProfileApproved Primary ContainmentIncompatible Materials (Do Not Mix)Max Accumulation Time (LQG)*
Solid Organic Waste Pure compound, contaminated filter paper, or silica dustHDPE jar or sealed glass bottleStrong oxidizers, heavy metals, strong bases90 Days
Non-Halogenated Liquid Compound + EtOAc, MeOH, or DMSO5-Gallon HDPE CarboyAcids, Oxidizers, Halogens90 Days
Halogenated Liquid Compound + DCM, Chloroform5-Gallon HDPE CarboyAlkali metals, Aluminum, Strong bases90 Days
Aqueous Waste Neutralized compound salts in water5-Gallon HDPE CarboyWater-reactive chemicals90 Days

*Note: Large Quantity Generators (LQGs) must dispose of waste within 90 days. Small Quantity Generators (SQGs) may accumulate for up to 180 days. Always utilize secondary containment trays for all liquid waste carboys to capture accidental spills[6].

V. References

  • Title: Hazardous Waste and Disposal - American Chemical Society Source: acs.org URL: [Link]

  • Title: Hazardous Chemical Disposal Cradle-to-Grave Management Source: emsllcusa.com URL: [Link]

  • Title: Effective Hazardous Waste Disposal Methods for Businesses Source: alphaenvironmental.net URL: [Link]

  • Title: Hazardous Chemical Waste Disposal: EPA Update Source: uab.edu URL: [Link]

  • Title: Hazardous (Chemical) Waste Disposal Procedures Source: miami.edu URL: [Link]

Sources

Personal protective equipment for handling 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets. 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid (also known as (3-Methylbenzoyl)proline) is a specialized proline derivative frequently utilized in peptide synthesis and drug discovery workflows [1]. Because this compound is typically handled as a dry, fine powder, the primary operational risks are transdermal exposure to lipophilic organics and inhalation of aerosolized micro-particulates.

This guide provides a self-validating, highly rigorous framework for the safe handling, operational workflow, and disposal of this compound.

Physicochemical & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physical and chemical nature of the substance. The causality of our safety protocols is directly rooted in these quantitative metrics.

Property / MetricValue / DescriptionOperational Implication
Chemical Name 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acidAmide-linked organic acid; potential skin/eye irritant.
CAS Number 1008069-04-2Unique identifier for inventory and hazard tracking.
Molecular Weight 233.26 g/mol Small molecule; easily penetrates compromised skin barriers.
LogP (Calculated) ~1.68Moderately lipophilic; necessitates specific glove materials to prevent transdermal absorption.
Physical State Solid (Powder)High risk of aerosolization and inhalation during transfer/weighing.

Data synthesized from standard supplier safety parameters [1].

Mandatory Personal Protective Equipment (PPE) Matrix

Generic PPE is insufficient for handling fine organic powders. In accordance with[2], the following equipment matrix is mandatory. Every piece of equipment has been selected based on the specific physicochemical causality of the compound.

Protection ZoneRequired EquipmentScientific Rationale & Causality
Hands Double Nitrile Gloves (Thickness > 0.11mm)Causality: The compound's LogP of 1.68 indicates lipophilicity. Latex is highly permeable to lipophilic molecules. Nitrile provides a superior chemical barrier. Double-gloving ensures that if the outer glove is breached by a micro-tear, the inner glove maintains the barrier.
Eyes ANSI Z87.1 Chemical Splash GogglesCausality: Safety glasses with side shields do not protect against airborne dust. Goggles create a seal against the face, preventing fine powder from contacting the ocular mucosa.
Body Flame-Resistant (FR) Lab Coat (Knee-length)Causality: Prevents accumulation of chemical dust on personal clothing. The FR rating is a standard precaution when working with organic compounds that may later be dissolved in flammable solvents (e.g., Methanol, DMF).
Respiratory N95/P100 Particulate RespiratorCausality: Conditional. Required only if handling bulk quantities (>50g) outside of a certified chemical fume hood. Prevents inhalation of particles <5 microns.

Operational Workflow & Handling Protocol

To ensure a self-validating system, the handling protocol must inherently prevent exposure rather than just react to it. We utilize the "Weighing by Difference" methodology [3].

PPE_Workflow N1 1. Pre-Entry Risk Assessment N2 2. Don Flame-Resistant Lab Coat N1->N2 N3 3. Don ANSI Z87.1 Safety Goggles N2->N3 N4 4. Don Double Nitrile Gloves (>0.11mm thickness) N3->N4 N5 5. Verify Fume Hood Face Velocity (80-100 fpm) N4->N5 N6 6. Handle Compound (CAS: 1008069-04-2) N5->N6 N7 7. Doffing & Decontamination N6->N7

Fig 1: Sequential PPE donning and operational workflow for handling hazardous organic powders.

Step-by-Step Methodology: Weighing by Difference

This protocol minimizes open-air transfer, thereby eliminating the risk of ambient dust inhalation.

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood has a face velocity between 80-100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to contain vapors; velocities above 100 fpm create turbulent vortices that will scatter the fine powder.

  • Preparation: Place the source bottle of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, a clean spatula, and a pre-tared, sealable target vial inside the fume hood.

  • Taring: Tare the sealed target vial on the analytical balance.

  • Transfer: Inside the fume hood, open the source bottle and the target vial. Use the spatula to transfer the estimated required mass into the target vial.

  • Sealing & Weighing: Seal both the source bottle and the target vial inside the hood. Move the sealed target vial to the balance and record the weight.

  • Iteration: If more mass is needed, return the sealed vial to the hood, open it, add more compound, reseal, and re-weigh. Never transport open containers of powder across the laboratory.

  • Dissolution (Risk Neutralization): Solubilize the compound in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer) as soon as experimentally viable. Causality: Once the powder is in solution, the inhalation hazard is completely neutralized, shifting the risk profile solely to splash hazards.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited. Dry sweeping imparts kinetic energy to the powder, immediately aerosolizing it and creating a severe inhalation hazard.

Spill_Response S1 Spill Detected: (3-Methylbenzoyl)proline S2 Assess Spill Volume & Location S1->S2 S3 Minor Spill (< 50g) Contained in Hood S2->S3 Yes S4 Major Spill (> 50g) or Outside Hood S2->S4 No S6 Upgrade PPE (Add N95/P100 Respirator) S3->S6 S5 Evacuate Area & Contact EHS S4->S5 S7 Moisten with Solvent (Prevent Aerosolization) S6->S7 S8 Collect in HazWaste Container S7->S8

Fig 2: Logical decision tree for chemical spill response and containment of organic powders.

Step-by-Step Spill Containment Protocol
  • Assessment: Determine if the spill is minor (<50g, inside hood) or major (>50g, or outside hood). For major spills, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • PPE Upgrade: For minor spills, ensure double nitrile gloves and safety goggles are secured. If the spill is outside the hood but deemed manageable, don a P100 particulate respirator.

  • Wet-Wiping Technique: Lightly moisten absorbent spill pads with water or a low-volatility solvent (like isopropanol). Gently place the wet pads over the spilled powder. Causality: The liquid binds the micro-particulates into a heavy slurry, preventing them from becoming airborne.

  • Collection: Carefully wipe the slurry inward toward the center of the spill. Transfer the used pads and slurry into a compatible, sealable hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with a detergent solution to remove any residual lipophilic film, followed by a water rinse.

Disposal Plan

1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid must not be disposed of in standard aqueous waste streams. As an amide/organic acid derivative, it requires high-temperature incineration.

  • Solid Waste: Collect all contaminated gloves, weigh boats, and spill pads in a designated solid hazardous waste bin labeled: "Hazardous Solid Waste: Organic Amide/Acid Derivatives."

  • Liquid Waste: If dissolved in organic solvents (e.g., DMSO/Methanol), dispose of in a designated non-halogenated organic waste carboy.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General Requirements for Personal Protective Equipment." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。